Z-Gly-Pro-Phe-Leu-CHO
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H38N4O6 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C30H38N4O6/c1-21(2)16-24(19-35)32-28(37)25(17-22-10-5-3-6-11-22)33-29(38)26-14-9-15-34(26)27(36)18-31-30(39)40-20-23-12-7-4-8-13-23/h3-8,10-13,19,21,24-26H,9,14-18,20H2,1-2H3,(H,31,39)(H,32,37)(H,33,38)/t24-,25-,26-/m0/s1 |
InChI Key |
UHOXMCLZGLAXAZ-GSDHBNRESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Z-Gly-Pro-Phe-Leu-CHO: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Phe-Leu-CHO is a potent and selective tetrapeptide aldehyde inhibitor of the proteasome, a critical cellular machine responsible for protein degradation. Its ability to specifically target the chymotrypsin-like activity of the proteasome has made it a valuable tool in studying the ubiquitin-proteasome pathway and a lead compound in the development of therapeutics for various diseases, including cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Discovery
The discovery of this compound is rooted in the pioneering work on peptide aldehydes as inhibitors of the multicatalytic proteinase complex, now known as the proteasome. Research in the early 1990s, notably by the laboratory of Marian Orlowski, systematically explored the substrate specificity of the different proteolytic activities of the proteasome. These studies utilized a variety of synthetic peptide substrates to characterize the active sites of the enzyme complex.
Quantitative Inhibitory Activity
This compound exhibits potent and selective inhibition of the various catalytic activities of the proteasome. The following table summarizes the key quantitative data for its inhibitory potency.
| Proteasomal Activity | Parameter | Value | Reference |
| Branched Chain Amino Acid Preferring | Kᵢ | 1.5 µM | [1] |
| Small Neutral Amino Acid Preferring | Kᵢ | 2.3 µM | [1] |
| Chymotrypsin-like | Kᵢ | 40.5 µM | [1] |
| Peptidyl-glutamyl Peptide Hydrolyzing | IC₅₀ | 3.1 µM | [1] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving either solution-phase or solid-phase peptide synthesis, followed by the conversion of the C-terminal amino acid to the corresponding aldehyde. Below is a representative experimental protocol for the synthesis of a tetrapeptide aldehyde, which can be adapted for this compound.
Experimental Protocol: Representative Solid-Phase Synthesis of a Tetrapeptide Aldehyde
This protocol outlines a general strategy for the solid-phase synthesis of a C-terminal peptide aldehyde.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
Z-Cl (Benzyl chloroformate)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dess-Martin periodinane (DMP)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from Leucine. Wash the resin thoroughly with DMF and DCM.
-
Peptide Coupling (Phenylalanine): In a separate vessel, pre-activate Fmoc-Phe-OH with DIC and HOBt in DMF for 20 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 sequentially for Fmoc-Pro-OH and Fmoc-Gly-OH to elongate the peptide chain.
-
N-terminal Capping (Z-group): After the final Fmoc deprotection, react the N-terminal glycine with Z-Cl in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in DCM to introduce the benzyloxycarbonyl (Z) protecting group. Wash the resin with DCM.
-
Cleavage and C-terminal Alcohol Formation: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups. This process will yield the C-terminal carboxylic acid. The peptide is then precipitated in cold diethyl ether, centrifuged, and lyophilized. The resulting peptide acid is then reduced to the corresponding alcohol using a suitable reducing agent like borane-tetrahydrofuran complex.
-
Oxidation to Aldehyde: Dissolve the purified peptide alcohol in DCM and treat with Dess-Martin periodinane to oxidize the primary alcohol to the corresponding aldehyde. The reaction is monitored by thin-layer chromatography.
-
Purification: The crude peptide aldehyde is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product, this compound.
References
An In-Depth Technical Guide to Z-Gly-Pro-Phe-Leu-CHO (CAS: 159659-05-9): A Potent Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Gly-Pro-Phe-Leu-CHO, also known as Z-GPFL-CHO, is a synthetic tetrapeptide aldehyde that functions as a highly selective and potent inhibitor of the proteasome. With the CAS number 159659-05-9, this compound has emerged as a valuable tool in cellular biology and cancer research. Its mechanism of action involves the reversible inhibition of the various proteolytic activities of the 20S proteasome, a critical cellular machinery for protein degradation. By disrupting proteasome function, this compound can induce apoptosis and interfere with key signaling pathways, such as the NF-κB pathway, making it a compound of interest for therapeutic development, particularly in oncology. This guide provides a comprehensive overview of the technical data available for this compound, including its biochemical properties, experimental protocols for its evaluation, and its impact on cellular signaling.
Core Compound Properties
This compound is a peptide aldehyde with a molecular weight of 550.65 g/mol and a chemical formula of C30H38N4O6. The "Z" in its name refers to a benzyloxycarbonyl protecting group attached to the N-terminus of the glycine residue. The C-terminal aldehyde group is crucial for its inhibitory activity, as it forms a reversible covalent bond with the active site threonine residues of the proteasome.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the different catalytic activities of the proteasome has been quantified, providing insights into its selectivity. The following table summarizes the key inhibition constants (Ki) and the half-maximal inhibitory concentration (IC50) reported for this compound.[1]
| Proteasomal Activity | Inhibition Constant (Ki) | IC50 |
| Branched-Chain Amino Acid Preferring | 1.5 µM | Not Reported |
| Small Neutral Amino Acid Preferring | 2.3 µM | Not Reported |
| Chymotrypsin-like | 40.5 µM | Not Reported |
| Peptidyl-Glutamyl Peptide Hydrolyzing | Not Reported | 3.1 µM |
Mechanism of Action: Proteasome Inhibition and Downstream Effects
The primary mechanism of action of this compound is the inhibition of the 20S proteasome. The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.
By inhibiting the proteasome, this compound disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins. This accumulation triggers cellular stress and can ultimately lead to programmed cell death, or apoptosis.
Impact on the NF-κB Signaling Pathway
One of the most well-documented consequences of proteasome inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving an appropriate stimulus, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.
This compound, by inhibiting proteasomal degradation of IκBα, prevents the activation of NF-κB. This has significant implications in cancers where constitutive NF-κB activation is a key driver of tumor growth and resistance to therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-selective inhibition of NF-κB signaling improves therapeutic index in a melanoma chemotherapy model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitin-Proteasome System: A Core Technical Guide for Researchers
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular machinery responsible for the targeted degradation of the majority of intracellular proteins in eukaryotes. This intricate pathway plays a pivotal role in maintaining protein homeostasis, controlling the cell cycle, regulating signal transduction, and eliminating misfolded or damaged proteins.[1][2] Its dysregulation is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a prime target for therapeutic intervention. This guide provides an in-depth technical overview of the core components and mechanisms of the UPS, tailored for researchers, scientists, and drug development professionals.
The Core Machinery: An Enzymatic Cascade
The covalent attachment of a small, 76-amino acid protein called ubiquitin to a substrate protein marks it for degradation by the 26S proteasome. This process, known as ubiquitination, is a sequential enzymatic cascade involving three key enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[3]
E1: Ubiquitin Activation
The cascade begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. This process involves the formation of a high-energy thioester bond between the C-terminal glycine of ubiquitin and a cysteine residue in the active site of the E1.[4][5] In humans, there are a small number of E1 enzymes that serve a large number of downstream E2s.[6]
E2: Ubiquitin Conjugation
The activated ubiquitin is then transferred from the E1 to the active site cysteine of an E2 ubiquitin-conjugating enzyme.[7] There are several dozen E2 enzymes in humans, and they play a role in determining the type of ubiquitin chain that is assembled on the substrate.[6]
E3: Substrate Recognition and Ubiquitin Ligation
The final and most critical step for substrate specificity is mediated by an E3 ubiquitin ligase.[8] With over 600 putative E3 ligases in the human genome, these enzymes are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin from the E2 to a lysine residue on the substrate.[9][10] This process can result in the attachment of a single ubiquitin molecule (monoubiquitination) or the formation of a polyubiquitin chain (polyubiquitination).[8] The type of polyubiquitin linkage (e.g., K48-linked, K63-linked) determines the fate of the substrate protein. K48-linked polyubiquitin chains are the canonical signal for degradation by the proteasome.[8]
The Proteasome: The Cellular Executioner
The 26S proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins into small peptides.[11][12] It is composed of a 20S core particle (CP), which contains the proteolytic active sites, and one or two 19S regulatory particles (RP) that cap the ends of the 20S core.[13][14] The 19S RP is responsible for recognizing the polyubiquitin chain, deubiquitinating the substrate, and unfolding and translocating it into the 20S core for degradation.[11]
Quantitative Data on the Ubiquitin-Proteasome System
Quantitative understanding of the UPS is crucial for modeling its dynamics and for the rational design of therapeutics. Below are tables summarizing key quantitative parameters of the system.
| Component | Cellular Concentration/Abundance | Organism/Cell Type |
| Free Ubiquitin | ~82% of total ubiquitin | Human Frontal Cortex |
| Monoubiquitinated Substrates | ~13% of total ubiquitin | Human Frontal Cortex |
| Polyubiquitinated Substrates | ~4% of total ubiquitin | Human Frontal Cortex |
| Proteasome | ~1% of total cellular protein | Eukaryotic Cells |
Table 1: Cellular Abundance of Key UPS Components. This table provides an overview of the relative concentrations of ubiquitin and the proteasome within the cell. Data sourced from[15][16].
| Enzyme/Complex | Substrate | K_m | k_cat | k_cat/K_m (Specificity Constant) |
| E2(25)K | Ubiquitin (for di-ubiquitin formation) | - | 488 M⁻¹ min⁻¹ (for Ub) | - |
| E2(25)K | Di-ubiquitin (for tri-ubiquitin formation) | - | 1170 M⁻¹ min⁻¹ (for Ub₂) | - |
| Human Uba1 (E1) | Representative Human E2s | ~121 ± 72 nM | ~4.0 ± 1.2 s⁻¹ | - |
| 26S Proteasome | Model Substrate (Securin) | - | Rate dependent on ubiquitin configuration | - |
| 26S Proteasome | Model Substrate (Cyclin B) | - | Rate dependent on ubiquitin configuration | - |
| 26S Proteasome | Model Substrate (Geminin) | - | Rate dependent on ubiquitin configuration | - |
Table 2: Kinetic Parameters of UPS Enzymes. This table presents a selection of reported kinetic parameters for key enzymes in the ubiquitination cascade and the proteasome. Note that kinetic parameters can vary significantly depending on the specific enzyme, substrate, and experimental conditions. Data sourced from[17][18][19].
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the complex biochemistry of the UPS.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a protein of interest is a substrate for a particular E3 ligase.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase of interest
-
Recombinant or purified substrate protein
-
Ubiquitin
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
ATP solution (e.g., 20 mM)
-
SDS-PAGE loading buffer
-
Antibodies against the substrate, ubiquitin, and/or the E3 ligase for Western blot analysis
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 30-50 µL reaction includes:
-
Set up negative control reactions, omitting E1, E2, E3, or ATP to ensure the observed ubiquitination is specific.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Analyze the results by Western blotting using antibodies specific to the substrate protein. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed.
Proteasome Activity Assay
This assay measures the proteolytic activity of the proteasome, often using a fluorogenic peptide substrate.
Materials:
-
Cell or tissue lysate containing proteasomes, or purified proteasomes
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)[23]
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[24]
-
Proteasome inhibitor (e.g., MG-132) for negative control[24]
-
Fluorometer or microplate reader capable of fluorescence detection
Procedure:
-
Prepare cell or tissue lysates by homogenization or sonication in a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add the cell lysate (e.g., 20-50 µg of total protein) to the wells.
-
For negative controls, pre-incubate a set of samples with a proteasome inhibitor (e.g., MG-132) for 15-30 minutes at 37°C.
-
Add the Proteasome Assay Buffer to each well to the desired final volume.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) at multiple time points to determine the reaction kinetics.[24]
-
Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated samples from the untreated samples.
Visualizing the Ubiquitin-Proteasome System
Diagrams are essential for conceptualizing the complex pathways and experimental workflows within the UPS.
Caption: The enzymatic cascade of the ubiquitin-proteasome system.
Caption: Workflow for an in vitro ubiquitination assay.
Caption: Workflow for a proteasome activity assay.
Methods for Identifying E3 Ligase Substrates
Identifying the specific substrates of the vast number of E3 ligases is a major challenge in the field. Several systematic approaches are employed to tackle this.[9][25]
-
Yeast Two-Hybrid (Y2H) Screens: This genetic method identifies protein-protein interactions and can be used to screen libraries of potential substrates against a specific E3 ligase.[9]
-
Affinity Purification coupled with Mass Spectrometry (AP-MS): An E3 ligase of interest is tagged and expressed in cells. The E3 and its interacting proteins are then purified and identified by mass spectrometry.[26]
-
Proximity-Dependent Biotinylation (e.g., BioID): An E3 ligase is fused to a promiscuous biotin ligase. Proteins in close proximity to the E3, including transiently interacting substrates, are biotinylated and can be subsequently purified and identified.[2]
-
Protein Microarrays: A large number of purified proteins are spotted onto a microarray, which is then incubated with the components of the ubiquitination machinery (E1, E2, E3, and ubiquitin) to identify substrates in a high-throughput manner.
-
Quantitative Proteomics: This approach compares the proteome of cells with normal and impaired E3 ligase activity. Substrates of the E3 ligase are expected to accumulate when the E3's function is inhibited.[25]
References
- 1. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 2. Identification of E3 Ubiquitin Ligase Substrates Using Biotin Ligase-Based Proximity Labeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Ubiquitin-like protein activation by E1 enzymes: the apex for downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-conjugating enzyme - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 9. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic approaches to identify E3 ligase substrates [ouci.dntb.gov.ua]
- 11. portlandpress.com [portlandpress.com]
- 12. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 13. Proteasome - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Protein standard absolute quantification (PSAQ) method for the measurement of cellular ubiquitin pools - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Percent of cell protein that is proteasome - Unspecified - BNID 108717 [bionumbers.hms.harvard.edu]
- 17. Substrate degradation by the proteasome: a single-molecule kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A 25-kilodalton ubiquitin carrier protein (E2) catalyzes multi-ubiquitin chain synthesis via lysine 48 of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 22. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 23. Proteasome activity assay [bio-protocol.org]
- 24. resources.novusbio.com [resources.novusbio.com]
- 25. Systematic approaches to identify E3 ligase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Chymotrypsin-Like Activity of the Proteasome: A Technical Guide for Researchers
November 2025
Abstract
The 26S proteasome is a sophisticated and essential multi-catalytic protease complex responsible for the regulated degradation of the majority of intracellular proteins in eukaryotic cells. Its proteolytic activity is compartmentalized within the 20S core particle, which harbors three distinct catalytic sites: chymotrypsin-like, trypsin-like, and caspase-like. Of these, the chymotrypsin-like activity, primarily residing in the β5 subunit, is often the rate-limiting step in protein degradation and a key target for therapeutic intervention, particularly in oncology. This in-depth technical guide provides a comprehensive overview of the chymotrypsin-like activity of the proteasome for researchers, scientists, and drug development professionals. It covers the core mechanisms, substrate specificity, and its pivotal role in cellular signaling pathways, particularly the NF-κB and p53 pathways. Detailed experimental protocols for the assessment of chymotrypsin-like activity and its cellular consequences are provided, alongside a summary of quantitative data for key inhibitors.
Introduction to the Proteasome and its Catalytic Activities
The 26S proteasome is a large, ATP-dependent proteolytic complex that plays a central role in maintaining cellular homeostasis by degrading ubiquitinated proteins.[1] It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 19S RP is responsible for recognizing, deubiquitinating, and unfolding ubiquitinated substrates for translocation into the 20S CP.[2]
The 20S core particle is a barrel-shaped structure composed of four stacked heptameric rings. The two outer α-rings form a gate that controls substrate entry, while the two inner β-rings contain the proteolytic active sites.[3] In mammals, three of the seven β-subunits are catalytically active:
-
β1 (PSMB6): Exhibits caspase-like (or post-glutamyl peptide hydrolyzing) activity, cleaving after acidic residues.[4]
-
β2 (PSMB7): Possesses trypsin-like activity, cleaving after basic residues.[4]
-
β5 (PSMB5): Displays chymotrypsin-like activity, cleaving after large hydrophobic residues.[4][5]
The chymotrypsin-like activity is often considered the most critical for the degradation of a wide range of protein substrates and is a primary target for the development of proteasome inhibitors.[6]
The Chymotrypsin-Like Activity: Mechanism and Substrate Specificity
The chymotrypsin-like active site in the β5 subunit utilizes a threonine residue (Thr1) as the catalytic nucleophile.[7] This site preferentially cleaves peptide bonds on the carboxyl side of large, hydrophobic amino acid residues such as tyrosine, phenylalanine, and leucine. This specificity is crucial for the degradation of a vast array of cellular proteins, including regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction.
Role in Cellular Signaling Pathways
The chymotrypsin-like activity of the proteasome is a critical regulator of key signaling pathways, primarily through the degradation of inhibitory proteins or transcription factors themselves.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a central role in inflammation, immunity, and cell survival.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination by an E3 ubiquitin ligase complex.[9] The polyubiquitinated IκBα is then recognized and degraded by the 26S proteasome, a process heavily reliant on its chymotrypsin-like activity.[5][10] The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.[1]
The p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and genomic stability.[11] The cellular levels of p53 are kept low under normal conditions through continuous degradation by the ubiquitin-proteasome system.[4] The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53, binding to its N-terminus and promoting its ubiquitination.[7] Polyubiquitinated p53 is then targeted for degradation by the 26S proteasome, a process dependent on its chymotrypsin-like activity.[6] In response to cellular stress, such as DNA damage, p53 is post-translationally modified, which prevents its interaction with MDM2, leading to its stabilization, accumulation, and activation as a transcription factor.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. MG-132 | Cell Signaling Technology [cellsignal.com]
- 3. oprozomib.org [oprozomib.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 Ubiquitination and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Ubiquitin-proteasome pathway: Significance and symbolism [wisdomlib.org]
- 11. media.cellsignal.com [media.cellsignal.com]
Methodological & Application
Application Notes: Utilizing Z-Gly-Pro-Phe-Leu-CHO for Apoptosis Induction and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Phe-Leu-CHO is a potent and highly selective tetrapeptide aldehyde inhibitor of the proteasome.[1][2] The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition has been shown to be a powerful strategy to induce apoptosis, particularly in cancer cells.[3][4][5] By disrupting cellular protein homeostasis, this compound triggers a cascade of events leading to programmed cell death. These application notes provide a comprehensive guide to using this compound as a tool to induce and study apoptosis in various cell systems. Detailed protocols for key apoptosis assays are provided to enable researchers to effectively incorporate this compound into their workflows.
Mechanism of Action: Proteasome Inhibition Leading to Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers several pro-apoptotic signaling pathways:
-
Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins in the ER leads to the unfolded protein response (UPR), which, when prolonged, activates apoptotic pathways.[6]
-
Activation of Caspases: Proteasome inhibition can lead to the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7), which are central to the apoptotic cascade.[7][8]
-
Mitochondrial Dysfunction: Inhibition of the proteasome can cause mitochondrial membrane depolarization and the release of pro-apoptotic factors like cytochrome c.[9][10]
-
Stabilization of Pro-Apoptotic Proteins: The degradation of pro-apoptotic proteins such as p53, Bax, and Bak is prevented, leading to their accumulation and the promotion of apoptosis.[11][12]
Data Presentation: Efficacy of this compound in Apoptosis Induction
The following tables summarize the effective concentration and incubation times for inducing apoptosis using this compound in various cell lines. These values are based on typical findings for structurally similar peptide aldehyde proteasome inhibitors like MG132.[3][4][5][7][9] Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell system.
Table 1: Effective Concentration Range of this compound for Apoptosis Induction
| Cell Line Type | Example Cell Lines | Effective Concentration (µM) | Incubation Time (hours) |
| Human Osteosarcoma | U2OS | 1 - 5 | 24 |
| Human Gallbladder Carcinoma | GBC-SD | 2.5 - 10 | 48 |
| Human Malignant Pleural Mesothelioma | NCI-H2452, NCI-H2052 | 0.25 - 2 | 36 - 48 |
| Human Esophageal Squamous Cell Carcinoma | EC9706 | 2 - 10 | 24 - 36 |
| Human Ovarian Cancer | ES-2, HEY-T30, OVCAR-3 | 0.5 - 2 | 18 - 24 |
Table 2: Expected Outcomes in Apoptosis Assays with this compound
| Assay | Parameter Measured | Expected Result with this compound |
| Cell Viability Assay (e.g., MTT) | Metabolic activity | Dose- and time-dependent decrease |
| Annexin V-FITC/PI Staining | Phosphatidylserine externalization and membrane integrity | Increase in Annexin V positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis/necrosis) |
| Caspase-3/7 Activity Assay | Activity of executioner caspases | Dose- and time-dependent increase in fluorescence or colorimetric signal |
| TUNEL Assay | DNA fragmentation | Increase in the number of TUNEL-positive cells (fluorescent or brown staining) |
Experimental Protocols
The following are detailed protocols for key experiments to assess apoptosis induced by this compound.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Measurement of Caspase-3 Activity
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[6][16][17][18]
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.
-
Express caspase-3 activity as fold change relative to the untreated control.
Protocol 4: Detection of DNA Fragmentation by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20][21]
Materials:
-
This compound
-
Cells grown on coverslips or slides
-
TUNEL assay kit (colorimetric or fluorescent)
-
Paraformaldehyde (4%)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Microscope (light or fluorescence)
Procedure:
-
Treat cells with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Follow the TUNEL kit manufacturer's protocol for the TdT-mediated dUTP nick end labeling reaction.
-
For colorimetric detection, add the substrate (e.g., DAB) and counterstain with methyl green.
-
For fluorescent detection, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the TUNEL-positive cells using a microscope.
Conclusion
This compound is a valuable pharmacological tool for inducing and studying apoptosis. By inhibiting the proteasome, it activates multiple downstream pathways that converge on the execution of programmed cell death. The protocols outlined in these application notes provide a robust framework for researchers to investigate the apoptotic effects of this compound in their specific experimental systems. Careful optimization of inhibitor concentration and incubation time is recommended to achieve reproducible and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mpbio.com [mpbio.com]
- 7. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. promega.com [promega.com]
- 21. TUNEL Assays | Thermo Fisher Scientific - IN [thermofisher.com]
Application Notes and Protocols for Z-Gly-Pro-Phe-Leu-CHO in Ubiquitin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Phe-Leu-CHO, also known as Z-GPFL-CHO, is a synthetic tetrapeptide aldehyde that functions as a potent and selective inhibitor of the proteasome. While not a direct inhibitor of deubiquitinating enzymes (DUBs), Z-GPFL-CHO is a valuable tool in ubiquitin research. Its application lies in its ability to block the degradation of polyubiquitinated proteins by the 26S proteasome, leading to their intracellular accumulation. This induced accumulation is instrumental for studying the dynamics of protein ubiquitination, identifying novel substrates of the ubiquitin-proteasome system (UPS), and elucidating the cellular pathways regulated by ubiquitin-mediated proteolysis.
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of the majority of intracellular proteins, thereby regulating a myriad of cellular functions including cell cycle progression, signal transduction, and quality control of protein folding. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. Z-GPFL-CHO and other proteasome inhibitors serve as essential chemical probes to investigate the intricacies of this system.
Mechanism of Action
Z-GPFL-CHO, as a peptide aldehyde, exerts its inhibitory effect on the proteasome through the formation of a reversible, covalent hemiacetal adduct with the N-terminal threonine residue within the catalytic β-subunits of the 20S proteasome core particle. This interaction effectively blocks the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide hydrolyzing (caspase-like) activities of the proteasome, thereby preventing the degradation of ubiquitinated proteins.
Quantitative Data
The inhibitory potency of this compound against the different catalytic activities of the proteasome is summarized in the table below.
| Parameter | Value | Proteasomal Activity |
| Ki | 1.5 µM | Branched-chain amino acid preferring |
| Ki | 2.3 µM | Small neutral amino acid preferring |
| Ki | 40.5 µM | Chymotrypsin-like |
| IC50 | 3.1 µM | Peptidyl-glutamyl peptide hydrolyzing |
Table 1: Inhibitory constants (Ki) and half-maximal inhibitory concentration (IC50) of this compound against various proteasomal activities.[1]
Visualizing the Ubiquitin-Proteasome Pathway and Inhibition
The following diagrams illustrate the key concepts of the ubiquitin-proteasome system and the mechanism of action of this compound.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Caption: Mechanism of proteasome inhibition by this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in cell culture experiments to study protein ubiquitination.
Note: While specific protocols for this compound are not widely published, the following protocols are adapted from established methods for the structurally similar and commonly used proteasome inhibitor, MG132.[2][3][4][5] Researchers should perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for their specific cell line and experimental goals.
Protocol 1: Accumulation of Ubiquitinated Proteins in Cultured Cells
This protocol describes the treatment of cultured cells with this compound to induce the accumulation of polyubiquitinated proteins for subsequent analysis by western blotting.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cultured cells (e.g., HEK293T, HeLa, U2OS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and DUB inhibitors (e.g., PMSF, N-ethylmaleimide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and reagents
-
Antibodies: anti-Ubiquitin (e.g., P4D1 or FK2), anti-target protein, and appropriate secondary antibodies.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (typically in the range of 1-20 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (typically 2-8 hours).
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Western Blotting:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies against ubiquitin and your protein of interest, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the results. An increase in high molecular weight smearing for the anti-ubiquitin blot in the this compound treated sample indicates the accumulation of polyubiquitinated proteins.
-
Protocol 2: Immunoprecipitation of Ubiquitinated Proteins
This protocol details the immunoprecipitation of a specific protein to assess its ubiquitination status following proteasome inhibition.
Materials:
-
All materials from Protocol 1
-
Antibody for immunoprecipitation (specific to the protein of interest)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-4 from Protocol 1 to generate cell lysates from this compound-treated and control cells.
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody specific to your protein of interest.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform western blotting as described in Protocol 1, probing with an anti-ubiquitin antibody to detect the ubiquitinated forms of your protein of interest. A ladder of higher molecular weight bands in the this compound treated sample indicates increased ubiquitination.
-
Caption: General experimental workflow for studying protein ubiquitination.
Applications in Drug Development
The use of this compound and other proteasome inhibitors is pivotal in drug discovery and development. They can be utilized to:
-
Validate the Ubiquitin-Proteasome System as a Therapeutic Target: By observing the cellular effects of proteasome inhibition, researchers can assess the potential of targeting this pathway for various diseases.
-
Identify Novel Substrates of E3 Ligases: In combination with genetic or chemical perturbation of specific E3 ligases, proteasome inhibitors can help identify the substrates of these enzymes.
-
Screen for Modulators of the Ubiquitin-Proteasome System: this compound can be used as a positive control in high-throughput screens designed to identify novel inhibitors or activators of the UPS.
Conclusion
This compound is a valuable research tool for investigating the ubiquitin-proteasome system. Its ability to potently inhibit the proteasome allows for the accumulation and subsequent study of ubiquitinated proteins. The protocols and information provided herein offer a foundation for researchers to incorporate this compound into their studies of ubiquitin-mediated cellular processes and to explore the therapeutic potential of targeting the proteasome. As with any inhibitor, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MG-132 | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Z-Gly-Pro-Phe-Leu-CHO in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Z-Gly-Pro-Phe-Leu-CHO, a potent and selective proteasome inhibitor, in Western blot analysis to study the ubiquitin-proteasome system (UPS) and its role in various cellular signaling pathways.
Introduction
This compound is a tetrapeptide aldehyde that functions as a highly selective inhibitor of the proteasome.[1][2][3][4] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, which can be readily detected by Western blot analysis. This makes this compound a valuable tool for investigating the role of the UPS in protein degradation and cellular signaling.
Mechanism of Action
This compound primarily inhibits the chymotrypsin-like activity of the 20S proteasome. By blocking the proteolytic activity of this complex, the degradation of proteins targeted by the ubiquitin pathway is prevented. This results in a cellular accumulation of proteins that are normally degraded, allowing for their detection and analysis by methods such as Western blotting.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the known inhibitory constants for this compound, providing a basis for determining appropriate working concentrations in cell-based assays.
| Proteasomal Activity | Inhibitory Constant |
| Branched-chain amino acid preferring | Ki = 1.5 µM |
| Small neutral amino acid preferring | Ki = 2.3 µM |
| Chymotrypsin-like | Ki = 40.5 µM |
| Peptidyl-glutamyl peptide hydrolyzing | IC50 = 3.1 µM |
Data sourced from MedChemExpress.[1][3]
Experimental Protocols
Protocol 1: Induction of Ubiquitinated Protein Accumulation for Western Blot Analysis
This protocol describes the treatment of cultured cells with this compound to inhibit proteasomal activity and induce the accumulation of ubiquitinated proteins for subsequent detection by Western blot.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Cell scrapers
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Prepare complete lysis buffer by adding protease and phosphatase inhibitors to the RIPA buffer immediately before use.
-
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to the desired final concentration. Based on the IC50 and Ki values, a starting concentration range of 1-10 µM is recommended. A dose-response experiment is advised to determine the optimal concentration for the specific cell line and experimental goals.
-
As a negative control, prepare a vehicle-treated sample by adding an equivalent volume of DMSO to the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the DMSO vehicle.
-
Incubate the cells for a predetermined period. A time course experiment (e.g., 2, 4, 6, 8 hours) is recommended to determine the optimal treatment duration for observing the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
After treatment, place the cell culture dishes on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold complete lysis buffer to the dish (e.g., 100-200 µL for a 6 cm dish).
-
Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add an appropriate volume of 4x Laemmli sample buffer to the normalized protein samples and boil at 95-100°C for 5 minutes.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin (to detect polyubiquitinated proteins) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increased smear of high molecular weight bands in the this compound treated lanes compared to the control indicates the accumulation of ubiquitinated proteins.
-
Visualizations
Ubiquitin-Proteasome System Workflow
Caption: Workflow of the Ubiquitin-Proteasome System and the point of inhibition by this compound.
Hedgehog Signaling Pathway and Proteasome Inhibition
Caption: Simplified diagram of the Hedgehog signaling pathway, illustrating the role of the proteasome in Gli protein processing and the effect of this compound.
Troubleshooting
-
No increase in ubiquitinated protein signal:
-
Increase the concentration of this compound.
-
Increase the treatment duration.
-
Ensure the proteasome inhibitor stock solution is fresh and has been stored correctly.
-
Confirm the efficacy of the anti-ubiquitin antibody.
-
-
High background in Western blot:
-
Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).
-
Decrease the concentration of the primary or secondary antibody.
-
Increase the number and duration of washing steps.
-
-
Cell toxicity:
-
Decrease the concentration of this compound.
-
Reduce the treatment duration.
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of the inhibitor for your specific cell line.
-
Conclusion
This compound is a valuable research tool for studying the ubiquitin-proteasome system. The provided protocols and diagrams offer a comprehensive guide for its application in Western blot analysis to investigate protein degradation and its impact on cellular signaling pathways. As with any experimental system, optimization of concentrations and treatment times is crucial for obtaining reliable and reproducible results.
References
Preparing Z-Gly-Pro-Phe-Leu-CHO Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of a Z-Gly-Pro-Phe-Leu-CHO stock solution in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective synthetic tetrapeptide aldehyde that functions as a proteasome inhibitor, making it a valuable tool in studying the ubiquitin-proteasome pathway and its role in various cellular processes.
Chemical and Physical Properties
This compound is a white to off-white lyophilized powder. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C30H38N4O6 | [1] |
| Molecular Weight | 550.65 g/mol | [1] |
| CAS Number | 159659-05-9 | [1] |
| Purity | Typically >95% | N/A |
| Appearance | Lyophilized powder | [2] |
Mechanism of Action and Biological Activity
This compound is a cell-permeable and reversible inhibitor of the proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[3] Specifically, it inhibits the chymotrypsin-like activity of the 20S proteasome core particle. The aldehyde group of the peptide forms a reversible covalent bond with the active site threonine residues of the β5 subunit of the proteasome. This inhibition blocks the degradation of proteins targeted for destruction, leading to their accumulation within the cell. This mechanism is crucial for studying cellular processes regulated by protein turnover, such as cell cycle progression, apoptosis, and signal transduction.
The inhibitory activity of this compound has been quantified against various proteolytic activities of the proteasome, as detailed in Table 2.
| Proteasomal Activity | Inhibition Constant (Ki) / IC50 | Reference |
| Branched-chain amino acid preferring | Ki = 1.5 µM | [4] |
| Small neutral amino acid preferring | Ki = 2.3 µM | [4] |
| Chymotrypsin-like | Ki = 40.5 µM | [4] |
| Peptidyl-glutamyl peptide hydrolyzing | IC50 = 3.1 µM | [4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-quality, anhydrous DMSO to ensure the stability and solubility of the peptide inhibitor.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Calculation of DMSO Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of peptide provided. The molecular weight of this compound is 550.65 g/mol .
-
For 1 mg of peptide: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = ((0.001 g / 550.65 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 181.6 µL
-
For 5 mg of peptide: Volume (µL) ≈ 908 µL
-
-
Reconstitution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the peptide.
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. The solution should be clear and colorless. If necessary, sonication in a water bath for a few minutes can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
General Protocol for Use in Cell-Based Assays
This protocol provides a general guideline for using the this compound stock solution to treat cells in culture. The final working concentration will depend on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium appropriate for your cell line
-
Cells plated in multi-well plates
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Preparation of Working Solution: Prepare a series of dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 1%.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution with 0.1% DMSO.
-
Add the desired volume of this working solution to your cells.
-
-
-
Cell Treatment: Remove the existing medium from the plated cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, as determined by your experimental design.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis, such as Western blotting for accumulated ubiquitinated proteins, cell viability assays, or cell cycle analysis.
Signaling Pathway and Experimental Workflow
This compound targets the 26S proteasome within the ubiquitin-proteasome pathway. The following diagrams illustrate this pathway and a typical experimental workflow for studying the effects of the inhibitor.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
References
Application Notes and Protocols for Z-Gly-Pro-Phe-Leu-CHO: Determining Optimal Treatment Time for Maximal Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Phe-Leu-CHO (Z-GPFL-CHO) is a potent, cell-permeable tetrapeptide aldehyde that functions as a highly selective inhibitor of the proteasome, a critical component of the cellular protein degradation machinery. It also exhibits inhibitory activity against calpain. The aldehyde functional group of Z-GPFL-CHO allows it to form a reversible covalent bond with the active site threonine residues of the proteasome, leading to its inhibitory effect. Due to this mechanism, and consistent with other peptide aldehyde inhibitors, Z-GPFL-CHO is likely a slow-binding inhibitor. This implies that the time required to reach maximal inhibition is a critical parameter for its effective use in experimental settings.
These application notes provide a comprehensive guide to understanding and determining the optimal treatment time for achieving maximal inhibition with this compound.
Mechanism of Action and Inhibition Kinetics
This compound primarily targets the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide hydrolyzing (PGPH) activities of the 20S proteasome. The aldehyde moiety forms a hemiacetal adduct with the N-terminal threonine residue in the catalytic β-subunits of the proteasome.
The inhibition by peptide aldehydes is often a time-dependent process, characterized by a slow onset of inhibition. This "slow-binding" behavior means that the equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is not reached instantaneously. Consequently, pre-incubation of the enzyme with the inhibitor before adding the substrate is often necessary to achieve maximal and reproducible inhibition. For some slow-binding inhibitors, the half-life of dissociation from the enzyme can be several hours, making the inhibition effectively irreversible over the timescale of a typical experiment.
Quantitative Data Summary
The following table summarizes the known inhibitory constants for this compound against various proteasomal activities. It is important to note that these values are typically determined under equilibrium conditions, which necessitates an adequate incubation time.
| Target Enzyme Activity | Inhibitor | Ki (µM) | IC50 (µM) | Reference |
| Proteasome (Branched chain amino acid preferring) | This compound | 1.5 | - | [1] |
| Proteasome (Small neutral amino acid preferring) | This compound | 2.3 | - | [1] |
| Proteasome (Chymotrypsin-like) | This compound | 40.5 | - | [1] |
| Proteasome (Peptidyl-glutamyl peptide hydrolyzing) | This compound | - | 3.1 | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal Pre-incubation Time for Maximal Inhibition of Purified 20S Proteasome
This protocol is designed to empirically determine the optimal pre-incubation time for this compound to achieve maximal inhibition of the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S Proteasome
-
This compound (stock solution in DMSO)
-
Proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the purified 20S proteasome in assay buffer to the desired working concentration.
-
Prepare a series of dilutions of this compound in assay buffer. It is recommended to test a concentration at or above the Ki/IC50 value.
-
Prepare the proteasome substrate in assay buffer at a concentration of 2x the final desired concentration.
-
-
Experimental Setup:
-
Design a time-course experiment with pre-incubation times ranging from 0 minutes to several hours (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
For each time point, prepare triplicate wells for the inhibitor and a control (DMSO vehicle).
-
-
Pre-incubation:
-
To the appropriate wells of the 96-well plate, add the diluted 20S proteasome and the this compound dilution (or DMSO).
-
Incubate the plate at 37°C for the designated pre-incubation times.
-
-
Initiate Reaction:
-
Following each pre-incubation period, add the 2x proteasome substrate to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity every 2 minutes for a total of 60-90 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time plot) for each well.
-
Determine the percentage of inhibition for each pre-incubation time point relative to the DMSO control.
-
Plot the percentage of inhibition versus the pre-incubation time to identify the time required to reach maximal inhibition. Based on the kinetics of similar compounds, a pre-incubation time of at least 2 hours may be necessary to approach maximal inhibition.
-
Protocol 2: In-Cell Proteasome Activity Assay with this compound Treatment
This protocol outlines the treatment of cultured cells with this compound to assess its inhibitory effect on intracellular proteasome activity.
Materials:
-
Cultured cells of interest
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Proteasome-Glo™ Cell-Based Assay (or similar)
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white-walled plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
-
Inhibitor Treatment (Time Course):
-
Prepare dilutions of this compound in cell culture medium.
-
Treat the cells with the inhibitor dilutions or DMSO vehicle for various durations (e.g., 1, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis and Proteasome Activity Measurement:
-
At the end of each treatment period, wash the cells with PBS.
-
Lyse the cells according to the manufacturer's protocol for the chosen proteasome activity assay kit.
-
Add the luminogenic substrate to the cell lysates.
-
-
Measure Luminescence:
-
Incubate the plate at room temperature for the recommended time.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of proteasome inhibition for each treatment time point compared to the DMSO-treated control cells.
-
Plot the percentage of inhibition versus treatment time to determine the time required for maximal intracellular proteasome inhibition.
-
Visualizations
Caption: Mechanism of Z-GPFL-CHO inhibition.
Caption: Experimental workflow for optimization.
Conclusion
The tetrapeptide aldehyde this compound is a valuable tool for studying the roles of the proteasome and calpain in various cellular processes. Due to its likely slow-binding inhibition kinetics, determining the optimal treatment time is crucial for obtaining accurate and reproducible results. The provided protocols offer a systematic approach to empirically determine the necessary incubation time for achieving maximal inhibition in both in vitro and cell-based assays. Researchers should perform these time-course experiments to validate the optimal conditions for their specific experimental system.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Z-Gly-Pro-Phe-Leu-CHO Working Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Z-Gly-Pro-Phe-Leu-CHO, a potent tetrapeptide aldehyde inhibitor of the proteasome. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing its working concentration and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and potent inhibitor of the proteasome, a multi-catalytic protease complex crucial for protein degradation. It primarily targets the chymotrypsin-like, branched-chain amino acid-preferring, and small neutral amino acid-preferring activities within the 20S proteasome core.[1] By inhibiting the proteasome, it prevents the degradation of ubiquitinated proteins, leading to their accumulation and subsequent cellular responses such as cell cycle arrest and apoptosis.
Q2: What is a good starting concentration for my experiments?
A good starting point for determining the optimal working concentration is to consider the inhibitor's potency against different proteasomal activities. The known inhibitory constants (Ki) and the half-maximal inhibitory concentration (IC50) are valuable references. Based on available data, a concentration range of 1-10 µM is a reasonable starting point for many cell-based assays. However, the ideal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound?
For long-term storage, the lyophilized powder should be stored at -20°C. To prepare a stock solution, dissolve the powder in a suitable solvent such as DMSO. For in-use solutions, it is recommended to prepare fresh dilutions in your cell culture medium or assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: How can I confirm that this compound is inhibiting the proteasome in my cells?
The most direct way to confirm proteasome inhibition is to measure the accumulation of ubiquitinated proteins. This can be achieved by performing a western blot analysis on lysates from treated and untreated cells using an antibody that recognizes ubiquitin. An increase in high molecular weight ubiquitin smears in the treated samples indicates successful proteasome inhibition. Another method is to perform a proteasome activity assay using a fluorogenic substrate.
Quantitative Data Summary
| Parameter | Value | Reference |
| Ki (Branched chain amino acid preferring activity) | 1.5 µM | [1] |
| Ki (Small neutral amino acid preferring activity) | 2.3 µM | [1] |
| Ki (Chymotrypsin-like activity) | 40.5 µM | [1] |
| IC50 (Peptidyl-glutamyl peptide hydrolyzing activity) | 3.1 µM | [1] |
Experimental Protocols
Protocol 1: Determining Optimal Working Concentration using a Cell Viability Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line and thereby identify an appropriate concentration range for further experiments.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: After allowing the cells to adhere overnight, carefully remove the medium and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Ubiquitinated Proteins
This protocol describes how to detect the accumulation of ubiquitinated proteins in cells treated with this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM, PMSF)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. An increase in a high-molecular-weight smear in the lanes of treated samples indicates an accumulation of ubiquitinated proteins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low proteasome inhibition observed | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Inhibitor has degraded. | Prepare fresh stock solutions and dilutions. Avoid repeated freeze-thaw cycles. | |
| Incorrect assay conditions. | Ensure the assay buffer and conditions are optimal for proteasome activity. | |
| High cell death even at low concentrations | Cell line is highly sensitive to proteasome inhibition. | Use a lower concentration range and shorter incubation times. |
| Off-target effects. | Consider using a more specific proteasome inhibitor as a control if available. Peptide aldehydes can have off-target effects on other proteases like calpains and cathepsins. | |
| Inconsistent results between experiments | Variability in cell health or density. | Ensure consistent cell seeding density and that cells are in a healthy, exponential growth phase. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions for each experiment from a reliable stock solution. | |
| Precipitation of the inhibitor. | Ensure the inhibitor is fully dissolved in the solvent and diluted properly in the culture medium. Visually inspect for any precipitates. | |
| High background in western blot for ubiquitin | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal signal-to-noise ratio. | |
| Insufficient washing. | Increase the number and/or duration of the washing steps. |
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
Z-Gly-Pro-Phe-Leu-CHO off-target effects in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Z-Gly-Pro-Phe-Leu-CHO in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic tetrapeptide aldehyde that functions as a potent and reversible inhibitor of the proteasome.[1][2] Its primary target is the 26S proteasome complex, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins in eukaryotic cells.
Q2: What are the known inhibitory activities of this compound against the proteasome?
This compound exhibits inhibitory activity against multiple catalytic sites of the proteasome. The known inhibition constants (Ki) and the half-maximal inhibitory concentration (IC50) are summarized in the table below.
| Proteasome Catalytic Activity | Ki (μM) | IC50 (μM) |
| Chymotrypsin-like | 40.5 | - |
| Peptidyl-glutamyl peptide hydrolyzing | - | 3.1 |
| Branched chain amino acid preferring | 1.5 | - |
| Small neutral amino acid preferring | 2.3 | - |
| Data sourced from MedChemExpress.[1] |
Q3: What are the potential off-target effects of this compound in cells?
As a peptide aldehyde, this compound has the potential to exhibit off-target effects by inhibiting other cellular proteases, particularly cysteine proteases such as calpains and cathepsins.[3] This is a common characteristic of this class of inhibitors.[3] Additionally, inhibition of the proteasome can lead to downstream cellular stress responses, including the induction of autophagy and the unfolded protein response (UPR).
Q4: How can I assess the potential off-target effects of this compound in my experiments?
To investigate potential off-target effects, it is recommended to perform specific assays to measure the activity of other proteases, such as calpains and cathepsins, in the presence of this compound. Additionally, monitoring for the induction of autophagy (e.g., by observing LC3 conversion) can provide insights into cellular responses to proteasome inhibition.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
General Handling and Storage
| Issue | Probable Cause | Solution |
| Inconsistent experimental results | Improper storage of the compound. | Store this compound as a powder at -20°C for long-term stability. For solutions, it is recommended to prepare fresh or store aliquots at -80°C for short-term use to avoid repeated freeze-thaw cycles. |
| Loss of compound activity | Degradation of the aldehyde group. | Peptide aldehydes can be susceptible to oxidation. Ensure the compound is stored under inert gas if possible and prepare fresh solutions for critical experiments. |
Cell-Based Assays
| Issue | Probable Cause | Solution |
| High cell toxicity observed at expected effective concentrations | Off-target effects or cell line sensitivity. | Reduce the concentration of this compound and perform a dose-response curve to determine the optimal concentration for your cell line. Consider that some cell lines may be more sensitive to proteasome inhibition. |
| No or weak inhibition of proteasome activity | Insufficient compound concentration or incubation time. | Increase the concentration of this compound and/or the incubation time. Refer to the IC50 values as a starting point. Ensure the compound is fully dissolved in the vehicle solvent before adding to the cell culture medium. |
| Cell permeability issues. | While peptide aldehydes are generally cell-permeable, the efficiency can vary between cell types. If permeability is a concern, consider using a cell line known to be responsive to similar inhibitors or consult the literature for specific protocols. | |
| Unexpected changes in protein expression unrelated to the target pathway | Off-target inhibition of other proteases or induction of cellular stress responses. | Validate your findings by using a more specific proteasome inhibitor as a control. Perform assays to measure the activity of calpains and cathepsins and monitor for signs of autophagy or ER stress. |
Experimental Protocols
Protocol 1: In Vitro Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method to assess the off-target inhibition of calpain activity by this compound.[4]
Materials:
-
Cells treated with this compound and untreated control cells.
-
Calpain Extraction Buffer.
-
10X Reaction Buffer.
-
Calpain Substrate (e.g., Ac-LLY-AFC).
-
Calpain Inhibitor (for negative control).
-
96-well microplate (black, clear bottom).
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm).
Procedure:
-
Sample Preparation:
-
Harvest and pellet 1-2 million cells.
-
Resuspend the cell pellet in 100 µL of ice-cold Calpain Extraction Buffer.
-
Incubate on ice for 20 minutes with gentle mixing.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
-
Assay:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with Extraction Buffer.
-
To a 96-well plate, add 50 µL of the diluted cell lysate.
-
For a negative control, pre-incubate the lysate with a calpain inhibitor for 10 minutes before adding the substrate.
-
Add 50 µL of 2X Reaction Buffer (prepared by diluting the 10X stock).
-
Add 5 µL of Calpain Substrate.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
Compare the fluorescence of the this compound-treated samples to the untreated control to determine the percent inhibition.
-
Protocol 2: Monitoring Autophagy by Western Blot for LC3 Conversion
This protocol describes how to assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cells treated with this compound and untreated control cells.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody against LC3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with cold PBS and lyse in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Quantify the band intensities for LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).
-
An increase in the LC3-II/LC3-I ratio in treated cells compared to control cells indicates the induction of autophagy.
-
Visualizations
References
Preventing Z-Gly-Pro-Phe-Leu-CHO degradation in media
Welcome to the technical support center for Z-Gly-Pro-Phe-Leu-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this peptide aldehyde in experimental media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of this compound in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in media.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound in cell culture. | Enzymatic Degradation: Proteases and peptidases present in serum-containing media or secreted by cells can cleave the peptide bonds of this compound. | - Use serum-free media if your cell line permits. - Heat-inactivate serum before use to denature some proteases. - Add a broad-spectrum protease inhibitor cocktail to the media. - Reduce incubation time with cells where possible. |
| Chemical Instability in Aqueous Solution: The peptide aldehyde can undergo hydrolysis, oxidation, or other chemical modifications in aqueous media, especially at non-optimal pH or temperature. | - Prepare fresh solutions of this compound before each experiment. - Use a buffered solution at a pH between 6.0 and 7.5. Avoid prolonged exposure to pH > 8.[1] - Minimize exposure of solutions to atmospheric oxygen and light.[1] | |
| Incorrect Storage: Improper storage of stock solutions can lead to gradual degradation over time. | - Store lyophilized peptide at -20°C or -80°C.[1] - Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months). For short-term storage (up to 1 month), -20°C is acceptable.[1] | |
| Precipitation of this compound in media. | Low Solubility: The peptide may have limited solubility in aqueous media, especially at high concentrations. | - Dissolve the peptide in a small amount of a compatible organic solvent like DMSO before diluting it into the aqueous media. - Ensure the final concentration of the organic solvent is not toxic to your cells. - Prepare a more dilute stock solution. |
| Inconsistent experimental results. | Variable Degradation Rates: The rate of degradation can vary between experiments due to differences in cell density, media composition, or incubation time. | - Standardize your experimental conditions, including cell seeding density and incubation times. - Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions (see Experimental Protocols section). |
| Aldehyde Reactivity: The C-terminal aldehyde group is reactive and may interact with primary amines in the media (e.g., amino acids, Tris buffer), forming imines. | - Consider using a buffer system that does not contain primary amines, such as HEPES or PBS. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in cell culture media?
A1: The primary cause of degradation in cell culture is enzymatic activity from proteases and peptidases, especially when using serum-containing media.[2][3][4] Chemical instability, such as hydrolysis and oxidation, also contributes to degradation in aqueous solutions over time.[1][5]
Q2: How should I prepare my stock solution of this compound?
A2: It is recommended to dissolve the lyophilized peptide in a minimal amount of an organic solvent such as DMSO to create a concentrated stock solution. This stock can then be diluted into your experimental media to the desired final concentration.
Q3: What is the recommended storage condition for this compound?
A3: Lyophilized this compound should be stored at -20°C or -80°C.[1] Once dissolved, the stock solution should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to minimize degradation from freeze-thaw cycles.[1]
Q4: Can I use serum in my cell culture media when working with this compound?
A4: While you can use serum, be aware that it contains proteases that can degrade the peptide. If possible, use serum-free media. If serum is required, consider heat-inactivating it (e.g., at 56°C for 30 minutes) to reduce enzymatic activity, or add a protease inhibitor cocktail to your media.
Q5: How can I check the stability of this compound in my specific experimental setup?
A5: You can perform a stability assay by incubating the peptide in your cell culture media (with and without cells) over a time course. At different time points, collect aliquots of the media, process them to remove proteins, and analyze the concentration of the intact peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A detailed protocol is provided below.
Q6: Are there any chemical modifications that can enhance the stability of peptide aldehydes?
A6: For peptides in general, modifications to the N- and C-termini, such as N-terminal acetylation or C-terminal amidation, can significantly reduce degradation by exopeptidases.[2][3][4] While this compound already has a modified N-terminus (Z-group) and a C-terminal aldehyde, further structural modifications would constitute a new chemical entity and are not a simple preventative measure.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using RP-HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell line of interest
-
Cell culture medium (e.g., DMEM), with or without serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Microcentrifuge tubes
-
0.22 µm syringe filters
-
HPLC system with a C18 column
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with the peptide stock solution to a final concentration of 100 µM. Prepare a sufficient volume for the entire experiment.
-
-
Incubation:
-
Cell-free stability: Add the peptide-containing medium to a sterile culture plate without cells.
-
Stability with cells: Seed your cells in a culture plate at your desired density and allow them to adhere. Replace the medium with the peptide-containing medium.
-
Incubate the plates under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
Collect aliquots (e.g., 100 µL) of the medium at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The 0-hour time point serves as the initial concentration reference.
-
-
Sample Preparation for HPLC Analysis:
-
Protein Precipitation: To each 100 µL media aliquot, add 200 µL of cold acetonitrile to precipitate proteins.[6][7]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for at least 1 hour to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[8]
-
Carefully collect the supernatant, which contains the peptide.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
RP-HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm or 280 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized for your specific peptide.
-
Inject 20 µL of the prepared sample.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from a standard injection.
-
Integrate the peak area for each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time to visualize the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Major degradation pathways for this compound in media.
References
- 1. users.renyi.hu [users.renyi.hu]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation and stability of peptide enolates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cores.emory.edu [cores.emory.edu]
Troubleshooting inconsistent results with Z-Gly-Pro-Phe-Leu-CHO
Welcome to the technical support center for Z-Gly-Pro-Phe-Leu-CHO. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to this potent proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Z-GPFL-CHO, is a synthetic tetrapeptide aldehyde. It functions as a highly selective and potent inhibitor of the proteasome, a crucial protein complex in cells responsible for degrading unneeded or damaged proteins.[1][2] Specifically, it effectively blocks the chymotrypsin-like, branched-chain amino acid-preferring, and small neutral amino acid-preferring activities of the 20S proteasome.[1] While it is primarily a proteasome inhibitor, some aldehyde-based peptide inhibitors can also show activity against other proteases like calpains and cathepsins.[3][4]
Q2: What are the common applications of this compound in research?
This compound is utilized in a variety of research applications to study the roles of the ubiquitin-proteasome system in cellular processes. Common applications include:
-
Inducing apoptosis in cell culture studies.[5]
-
Investigating the role of protein degradation in cell cycle progression and signal transduction.
-
Studying its potential as a therapeutic agent in diseases where proteasome activity is dysregulated, such as cancer.[6]
Q3: How should this compound be stored and handled?
Proper storage and handling are critical to maintain the stability and activity of the inhibitor.
| Storage Condition | Duration |
| Powder | -20°C for up to 3 years; 4°C for up to 2 years[2] |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month[2][7] |
Handling Recommendations:
-
Prepare and use solutions on the same day if possible.[3]
-
For stock solutions, use an appropriate solvent like DMSO.[7]
-
To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[7][8]
-
Before use, allow the solution to equilibrate to room temperature and ensure any precipitate is fully dissolved.[3]
Troubleshooting Inconsistent Experimental Results
Q4: I am observing variable or no inhibition in my assay. What are the possible causes?
Inconsistent or absent inhibition can stem from several factors related to the inhibitor itself, the experimental setup, or the biological system.
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | Ensure the compound has been stored correctly and has not expired. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[2][7] |
| Incorrect Concentration | Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line or enzyme preparation.[9] |
| Precipitation | Aldehyde inhibitors can be prone to precipitation. Ensure the inhibitor is fully dissolved in the solvent before adding it to your aqueous assay buffer. Visually inspect for any precipitate.[3] |
| Cell Permeability Issues | If working with whole cells, the inhibitor may not be efficiently crossing the cell membrane. Increase incubation time or consider using a cell line with known permeability to similar compounds. |
| High Cell Density | An excessive number of cells can metabolize or sequester the inhibitor, reducing its effective concentration. Optimize cell density for your specific assay. |
| Assay Conditions | Ensure the pH, temperature, and buffer composition of your assay are optimal for both the enzyme activity and inhibitor stability. |
Q5: My results suggest off-target effects. How can I confirm this and what can I do?
While this compound is a potent proteasome inhibitor, its aldehyde functional group can potentially interact with other cysteine proteases like calpains.[3][4]
Confirmation and Mitigation Strategies:
-
Use a More Specific Inhibitor: Compare your results with a different, structurally unrelated proteasome inhibitor (e.g., Bortezomib, MG-132).[2]
-
Employ Specific Activity Assays: Run parallel assays for other potential targets, such as calpain or caspase activity, to see if they are also inhibited.[10][11]
-
Vary the Inhibitor: Use a specific calpain inhibitor (e.g., PD150606) as a control to distinguish between proteasome- and calpain-mediated effects.[9][12]
-
Titrate the Inhibitor: Off-target effects are often more pronounced at higher concentrations. Use the lowest effective concentration of this compound as determined by a dose-response curve.
Q6: The inhibitor precipitated in my aqueous buffer. How can I resolve this?
Precipitation can significantly reduce the effective concentration of the inhibitor and lead to inconsistent results.
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is not too high, as this can cause the compound to crash out. A final DMSO concentration of <0.5% is generally recommended.
-
Prepare Fresh Dilutions: Prepare fresh working dilutions from a concentrated stock solution for each experiment.
-
Gentle Warming and Sonication: If you notice precipitation in your stock solution, you can try gently warming the tube to 37°C and using an ultrasonic bath to aid dissolution.[8]
-
Change the Solvent: While DMSO is common, consult the manufacturer's data sheet for alternative recommended solvents.
Experimental Protocols & Data
Inhibitor Specificity
The following table summarizes the inhibitory constants (Ki) and the half-maximal inhibitory concentration (IC50) for this compound against different proteasomal activities.
| Proteasomal Activity | Ki Value | IC50 Value |
| Branched-Chain Amino Acid Preferring | 1.5 µM[1] | - |
| Small Neutral Amino Acid Preferring | 2.3 µM[1] | - |
| Chymotrypsin-like | 40.5 µM[1] | - |
| Peptidyl-glutamyl Peptide Hydrolyzing | - | 3.1 µM[1] |
Protocol: Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available kits and provides a method to measure calpain activity in cell lysates, which can be used to test for off-target inhibition by this compound.[10]
Materials:
-
Extraction Buffer (provided in kits, typically containing reagents to prevent auto-activation of calpain)
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Cell Lysates (treated and untreated)
-
This compound (as a potential inhibitor)
-
Specific Calpain Inhibitor (e.g., Z-LLY-FMK, as a negative control)[10]
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Induce the desired experimental condition in your cells.
-
Pellet 1-2 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes, mixing gently every few minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Prepare your samples in a 96-well plate. For each well, add:
-
Sample: 50-200 µg of cell lysate.
-
Inhibitor: Add this compound at the desired final concentration.
-
Negative Control: Add a known calpain inhibitor instead of your test compound.
-
Adjust the total volume to 85 µL with Extraction Buffer.
-
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the samples treated with this compound to the untreated control and the negative control (specific calpain inhibitor). A significant decrease in fluorescence in the presence of this compound would indicate off-target calpain inhibition.
-
Protocol: Colorimetric Caspase-3 Activity Assay
This protocol, adapted from various commercial kits, can be used to assess if this compound interferes with apoptosis assays that measure caspase-3 activity.[13][14]
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
Cell Lysates (from apoptotic and non-apoptotic cells)
-
This compound
-
96-well plate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cells using a known method (e.g., staurosporine treatment).
-
Pellet 1-5 x 10^6 cells.
-
Resuspend in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[14]
-
Centrifuge at 10,000 x g for 1 minute.
-
Transfer the supernatant to a fresh tube.
-
Measure protein concentration and adjust to 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.[14]
-
-
Assay Reaction:
-
To each well, add 50 µL of cell lysate.
-
Add this compound at the desired final concentration to test for interference.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration of 200 µM).[14]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400 or 405 nm.[14]
-
-
Data Analysis:
-
Compare the absorbance of samples with and without this compound to determine if the inhibitor affects the measurement of caspase-3 activity.
-
Visual Guides: Pathways and Workflows
The following diagrams illustrate key pathways and workflows relevant to the use of this compound.
Caption: The Ubiquitin-Proteasome Pathway and the site of action for this compound.
Caption: A general experimental workflow for studies involving this compound.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Z-Leu-Leu-Phe-CHO | Proteasome inhibitor | Hello Bio [hellobio.com]
- 4. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. Inhibition of calpain-1 stabilizes TCF11/Nrf1 but does not affect its activation in response to proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mpbio.com [mpbio.com]
- 14. abcam.com [abcam.com]
Technical Support Center: Z-Gly-Pro-Phe-Leu-CHO Cytotoxicity and Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the proteasome inhibitor Z-Gly-Pro-Phe-Leu-CHO. This resource provides troubleshooting guidance and frequently asked questions to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Z-GPFL-CHO, is a synthetic tetrapeptide aldehyde that functions as a highly selective and potent inhibitor of the proteasome.[1][2] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. By inhibiting the proteasome, this compound disrupts protein homeostasis, leading to an accumulation of misfolded and regulatory proteins. This disruption can trigger cell cycle arrest and induce apoptosis (programmed cell death), making it a compound of interest in cancer research.
Q2: What are the expected cytotoxic effects of this compound on cells?
As a proteasome inhibitor, this compound is expected to induce cytotoxicity, particularly in rapidly dividing cells such as cancer cells, which are more sensitive to disruptions in protein degradation. The cytotoxic effects are primarily mediated through the induction of apoptosis.
Q3: I am seeing high variability in my cell viability assay results. What could be the cause?
High variability in cell viability assays can stem from several factors:
-
Compound Solubility: Ensure that this compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it into your cell culture medium. Precipitates can lead to inconsistent concentrations in your wells.
-
Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure your cells are evenly suspended before plating and that you are using a consistent volume for each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Incubation Time: Ensure consistent incubation times for all plates.
-
Pipetting Errors: Use calibrated pipettes and consistent technique to minimize volume variations.
Q4: My untreated control cells show low viability. What should I do?
Low viability in untreated control cells can be due to:
-
Suboptimal Culture Conditions: Check your incubator's CO2 levels, temperature, and humidity. Ensure your cell culture medium is fresh and properly supplemented.
-
Cell Line Health: Your cells may be unhealthy, have a high passage number, or be contaminated. It is advisable to start a fresh culture from a frozen stock.
-
Over-confluence or Under-seeding: Both can stress cells and reduce viability. Optimize your seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Q5: How do I choose the right assay for my experiment?
The choice of assay depends on the specific question you are asking:
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability. They are good for high-throughput screening of the effects of the compound on cell proliferation.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity or cell lysis.
-
Caspase Activity Assays: Since proteasome inhibition often leads to apoptosis, measuring the activity of key executioner caspases like caspase-3 can confirm this specific mode of cell death.
-
ATP-based Assays: These luminescent assays measure the amount of ATP in a well, which correlates with the number of viable cells. They are generally more sensitive than colorimetric assays.
Data Presentation
While specific cell-based IC50 values for this compound are not widely reported in publicly available literature, the following table summarizes its inhibitory activity against different proteasomal subunits. Researchers are encouraged to determine the cell-based IC50 for their specific cell line of interest using the protocols provided below.
| Parameter | Value | Target Activity | Reference |
| IC50 | 3.1 µM | Peptidyl-glutamyl peptide hydrolyzing activity | [1] |
| Ki | 1.5 µM | Branched chain amino acid preferring activity | [1] |
| Ki | 2.3 µM | Small neutral amino acid preferring activity | [1] |
| Ki | 40.5 µM | Chymotrypsin-like activities | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in your chosen vehicle.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle-only control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
LDH Cytotoxicity Assay
This protocol provides a general method for measuring cytotoxicity by quantifying LDH release.
Materials:
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
Complete cell culture medium (serum-free medium is recommended for the assay to reduce background)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Assay Execution:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate. Be careful not to disturb the cell pellet.
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
-
Data Analysis:
-
Use the controls provided in the kit (background, spontaneous LDH release from untreated cells, and maximum LDH release from lysed cells) to calculate the percentage of cytotoxicity for each treatment concentration.
-
Visualizations
Signaling Pathway of Proteasome Inhibition-Induced Apoptosis
The following diagram illustrates the key signaling pathways activated by proteasome inhibition, leading to apoptosis.
Caption: Proteasome inhibition signaling pathway.
Experimental Workflow for Determining IC50
This diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Experimental workflow for IC50 determination.
References
Technical Support Center: Z-Gly-Pro-Phe-Leu-CHO
Welcome to the technical support center for Z-Gly-Pro-Phe-Leu-CHO. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with this potent proteasomal inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in my cell culture experiment?
Q2: My results with this compound are inconsistent. What could be the cause?
Inconsistent results when using peptide-based inhibitors can stem from several factors related to compound stability and experimental design.[3][4][5][6] Consider the following:
-
Compound Stability: Peptide aldehydes can be susceptible to degradation in solution. Ensure the compound is stored correctly and that working solutions are freshly prepared. Avoid repeated freeze-thaw cycles.[2]
-
Cell Culture Conditions: The pH of your culture medium, the presence of serum proteins, and cellular enzymes can all impact the stability and activity of the inhibitor.[7][8]
-
Peptide Concentration: The concentration of the peptide can influence its physical stability and propensity to aggregate.[3][4]
-
Cellular Uptake and Efflux: The efficiency with which the compound enters the cells and whether it is actively removed can affect its intracellular concentration and, consequently, its efficacy.
Q3: How does this compound inhibit the proteasome?
This compound is a tetrapeptide aldehyde that acts as a highly selective and potent inhibitor of the proteasome.[9][10] The aldehyde functional group of the inhibitor forms a reversible covalent bond (a hemiacetal) with the active site threonine residue of the proteasome's catalytic subunits.[11] This interaction blocks the proteolytic activity of the proteasome, leading to an accumulation of ubiquitinated proteins.[1][12]
Data Presentation
Table 1: Storage and Stability Recommendations for Peptide Aldehyde Inhibitors
| Compound | Form | Storage Temperature | Recommended Duration | Source |
| This compound | Powder | -20°C | 3 years | [10] |
| 4°C | 2 years | [10] | ||
| In Solvent | -80°C | 6 months | [10] | |
| -20°C | 1 month | [10] | ||
| MG132 (analogue) | Lyophilized Powder | -20°C (desiccated) | 24 months | [2] |
| Reconstituted Solution | -20°C | Up to 3 months | [1] | |
| In Solution | -20°C | Use within 1 month | [2] |
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Cell Culture
This protocol outlines a method to determine the functional half-life of this compound by assessing its ability to inhibit proteasome activity over time.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
Cycloheximide (protein synthesis inhibitor)
-
Proteasome activity assay kit (e.g., using a fluorogenic substrate like Suc-LLVY-AMC)
-
Lysis buffer
-
Plate reader capable of fluorescence detection
Procedure:
-
Cell Plating: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Compound Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the inhibitor to the cell culture medium at the desired final concentration. Include a vehicle control (solvent only).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Inhibition of Protein Synthesis (Optional but Recommended): To distinguish between inhibitor degradation and the synthesis of new proteasomes, a parallel experiment can be run. At each time point, treat a set of wells with cycloheximide for a short period (e.g., 30-60 minutes) before harvesting to block the production of new proteins.
-
Cell Lysis: At each time point, wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Proteasome Activity Assay: Determine the proteasome activity in the cell lysates using a fluorogenic substrate. Measure the fluorescence in a plate reader.
-
Data Analysis:
-
Normalize the proteasome activity at each time point to the vehicle control.
-
Plot the percentage of proteasome inhibition versus time.
-
Calculate the half-life (t½) as the time it takes for the inhibitory activity to decrease by 50%.
-
Visualizations
Caption: Workflow for determining the functional half-life of a proteasome inhibitor.
Caption: Mechanism of proteasome inhibition by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. MG-132 | Cell Signaling Technology [cellsignal.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. mdpi.com [mdpi.com]
- 12. Ubiquitin Proteasomal Pathway Mediated Degradation of p53 in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Loading Controls for Z-Gly-Pro-Phe-Leu-CHO Experiments
<content>
Welcome to the technical support center for researchers using Z-Gly-Pro-Phe-Leu-CHO. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you select and validate the appropriate loading control for your experiments. Accurate normalization is critical for reliable data, and this resource is designed to address the specific challenges posed by novel protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require special consideration for loading controls?
A1: this compound is a synthetic tetrapeptide aldehyde that functions as a potent and selective inhibitor of the proteasome.[1][2] The proteasome is a critical cellular machine responsible for degrading a wide range of proteins, and its inhibition can lead to widespread, unpredictable changes in the cellular proteome. Because this compound can alter fundamental cellular processes, the expression levels of common "housekeeping proteins" (HKPs) like GAPDH, β-actin, or α-tubulin—often assumed to be stable—may be affected.[3][4][5] Therefore, validating your loading control under your specific experimental conditions is not just recommended; it is essential for accurate data interpretation.
Q2: What are the main types of loading controls I can use?
A2: There are two primary methods for normalizing Western blot data:
-
Housekeeping Protein (HKP) Normalization: This is the traditional method, which uses the signal from a single, ubiquitously expressed protein (e.g., GAPDH, β-actin) to normalize the target protein's signal.[6][7] Its reliability depends entirely on the HKP's expression being unaffected by the experimental treatment.[3]
-
Total Protein Normalization (TPN): This method uses the signal from all proteins in a given lane to normalize the target signal.[6][7] TPN is often considered more reliable because it is not dependent on the stability of a single protein and accounts for variations in both sample loading and protein transfer.[7] This is achieved by staining the membrane with a dye like Ponceau S or a fluorescent stain like Revert™ Total Protein Stain.[8][9]
Q3: Which housekeeping proteins are commonly used and what are their limitations?
A3: While many HKPs are available, their expression can be variable. It is crucial to select one with a different molecular weight than your protein of interest to avoid overlapping signals.[10][11] Below is a summary of common HKPs and their potential drawbacks.
| Housekeeping Protein | Molecular Weight (kDa) | Subcellular Location | Potential for Variation / Considerations |
| β-Actin | ~42 | Cytoskeleton | Expression can be altered by cell confluence, drug treatments, and is very high in muscle tissue, leading to signal saturation.[12][13] |
| α-Tubulin | ~55 | Cytoskeleton | Expression can be affected by drugs that interfere with microtubule dynamics or cell cycle. |
| GAPDH | ~37 | Cytoplasm | Expression is known to change in response to metabolic shifts (e.g., hypoxia, diabetes) and some drug treatments.[5][12] |
| Vinculin | ~124 | Focal Adhesions, Cytoplasm | A good high molecular weight control, but its expression can be altered in studies involving cell adhesion or migration.[13] |
| Histone H3 | ~17 | Nucleus | Excellent for nuclear extracts, but unsuitable for cytoplasmic or whole-cell lysates where its concentration is low.[10] |
| Lamin B1 | ~66 | Nuclear Lamina | A reliable nuclear loading control, but not suitable for samples lacking a nuclear envelope.[13] |
Q4: Is Total Protein Normalization (TPN) a better method when using this compound?
A4: For experiments involving potent, systemic inhibitors like this compound, TPN is strongly recommended as the "gold standard".[14] It is more robust because it does not rely on the assumption that a single protein's expression is constant.[7] By measuring the entire protein load in each lane, TPN provides a more accurate basis for normalization, minimizing errors from both loading inconsistencies and potential HKP expression changes.[12]
Experimental Workflow and Troubleshooting
The key to reliable Western blotting is the systematic validation of your loading control. The following workflow will guide you through this process.
Diagram: Workflow for Loading Control Validation
Caption: A stepwise workflow for validating a housekeeping protein (HKP) against total protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loading control signal is inconsistent across lanes, but total protein stain (e.g., Ponceau S) is even. | The expression of your chosen housekeeping protein is being affected by the this compound treatment.[4] | Do not use this HKP. Switch to Total Protein Normalization (TPN) as your primary method or validate a different HKP from a different functional class (e.g., if a cytoskeletal protein fails, try a nuclear protein for nuclear lysates).[4] |
| Both loading control and total protein stain are inconsistent across lanes. | Pipetting error during sample loading or an error in protein concentration measurement (e.g., Bradford or BCA assay). | Remeasure protein concentrations carefully. Ensure accurate and consistent loading technique. Use the total protein stain signal to normalize your data, as this corrects for loading errors.[6] |
| Loading control signal is saturated (too strong), preventing accurate quantification. | The HKP is too abundant in your sample, or too much protein was loaded. This is a common issue with highly expressed proteins like β-actin or GAPDH. | Create a dilution series of your lysate to determine the linear range for your HKP antibody.[4] Load less total protein per lane.[10] Consider switching to a less abundant HKP. |
| My loading control and protein of interest have similar molecular weights. | The signals will overlap, making distinct quantification impossible. | Select a loading control with a significantly different molecular weight.[10][11] Refer to the HKP table above. |
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting variable loading control signals.
Detailed Experimental Protocols
Protocol 1: Housekeeping Protein Validation Using Ponceau S
This protocol details how to validate a candidate HKP by comparing its signal to a total protein stain.
-
Sample Preparation & SDS-PAGE: Prepare protein lysates from cells treated with a vehicle control and a range of this compound concentrations. Determine protein concentration, then load an equal amount of total protein (e.g., 20 µg) for each sample into the wells of an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Ponceau S Staining (Reversible):
-
After transfer, briefly rinse the membrane in deionized water.[15][16]
-
Incubate the membrane in Ponceau S staining solution for 5-10 minutes at room temperature with gentle shaking.[9][16]
-
Rinse the membrane with several changes of water until distinct pink/red protein bands are visible against a clear background.[15][16]
-
-
Imaging and Quantification:
-
Image the membrane to capture a permanent record of the total protein in each lane.
-
Using densitometry software, quantify the total intensity of the signal for each lane. This represents your Total Protein Measurement.
-
-
Destaining:
-
Immunoblotting:
-
Proceed with your standard Western blot protocol. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against your chosen HKP at the recommended dilution overnight at 4°C.
-
Wash the membrane with TBST, then incubate with an appropriate HRP- or fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Image the blot to detect the HKP signal.
-
Quantify the band intensity for the HKP in each lane.
-
For each lane, calculate the ratio of HKP Signal / Total Protein Signal . If this ratio remains constant across all treatment conditions, the HKP is a valid loading control. If it changes, the HKP is not suitable.
-
Protocol 2: Normalization Using Revert™ 700 Total Protein Stain
This protocol is for a fluorescent total protein stain, which offers a broader linear range for quantification.
-
SDS-PAGE and Transfer: Perform sample loading and protein transfer to a low-fluorescence PVDF membrane as described in Protocol 1.
-
Staining:
-
After transfer, rinse the membrane with ultrapure water.[8]
-
Incubate the membrane in 10 mL of Revert™ 700 Total Protein Stain solution for 5 minutes at room temperature with gentle shaking.[8][17]
-
Decant the stain and rinse the membrane twice for 30 seconds each with 10 mL of Revert™ Wash Solution.[8][17]
-
Briefly rinse with ultrapure water.[8]
-
-
Imaging: Immediately image the membrane in the 700 nm channel using a compatible near-infrared imaging system (e.g., LI-COR Odyssey).[14]
-
Immunoblotting: Proceed with your standard fluorescent Western blot protocol for detecting your target protein (e.g., using an IRDye® 800CW secondary antibody).
-
Data Analysis:
-
Use imaging software to quantify the signal in the 700 nm channel (Total Protein) and the 800 nm channel (Target Protein) for each lane.
-
Normalize by calculating the ratio of Target Protein Signal / Total Protein Signal . This normalized value can be reliably compared across all your experimental conditions.
-
By implementing these rigorous validation strategies and protocols, researchers can ensure the accuracy and reproducibility of their findings when studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. licorbio.com [licorbio.com]
- 4. licorbio.com [licorbio.com]
- 5. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot normalization - Wikipedia [en.wikipedia.org]
- 7. bioradiations.com [bioradiations.com]
- 8. licorbio.com [licorbio.com]
- 9. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. How to Choose a Loading Control for Western Blots [hellobio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 15. conductscience.com [conductscience.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. licorbio.com [licorbio.com]
Buffers compatible with Z-Gly-Pro-Phe-Leu-CHO activity
Welcome to the technical support center for the proteasome inhibitor, Z-Gly-Pro-Phe-Leu-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this peptide aldehyde in your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic tetrapeptide aldehyde that acts as a potent and selective inhibitor of the proteasome.[1][2] Its aldehyde functional group reversibly interacts with the active site threonine residues of the 20S proteasome, thereby blocking its proteolytic activity. This inhibition disrupts the ubiquitin-proteasome pathway, a critical cellular process for protein degradation and homeostasis.[3][4]
Q2: What are the recommended buffer systems for assays involving this compound?
A2: For enzymatic assays measuring proteasome activity, Tris-HCl or HEPES-based buffers are commonly used. A typical buffer might consist of 20-50 mM Tris-HCl or HEPES at a pH range of 7.4-8.0, supplemented with 100-150 mM NaCl and 1-5 mM MgCl₂. For assays involving the 26S proteasome, the addition of ATP (1-2 mM) is also recommended.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound should be dissolved in a minimal amount of 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[5] For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C, protected from light and moisture. Once reconstituted in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation.
Q4: What are the known inhibition constants (Ki) for this compound against different proteasomal activities?
A4: this compound exhibits differential inhibitory activity against the various catalytic sites of the proteasome. The reported Ki values are summarized in the table below.
| Proteasomal Activity | Ki Value (µM) |
| Branched-chain amino acid preferring | 1.5[1] |
| Small neutral amino acid preferring | 2.3[1] |
| Chymotrypsin-like | 40.5[1] |
| Peptidyl-glutamyl peptide hydrolyzing (IC50) | 3.1[1] |
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory activity observed | Inhibitor degradation: Improper storage of the lyophilized powder or stock solution. | Ensure the lyophilized powder is stored at -20°C or -80°C in a desiccated environment. Aliquot stock solutions in DMSO and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles. |
| Incorrect buffer pH: The pH of the assay buffer is outside the optimal range for inhibitor activity. | Prepare fresh assay buffer and verify that the pH is within the recommended range of 7.4-8.0. | |
| Enzyme concentration too high: A high concentration of the proteasome may require a higher concentration of the inhibitor to observe significant inhibition. | Optimize the enzyme concentration in your assay. Perform a titration to find the optimal enzyme concentration that gives a robust signal without being excessive. | |
| High background signal in fluorescence-based assays | Substrate degradation by other proteases: The fluorogenic substrate may be cleaved by non-proteasomal proteases in the sample. | Include a control with a highly specific, irreversible proteasome inhibitor (e.g., epoxomicin) to determine the proportion of substrate cleavage attributable to the proteasome.[6] |
| Autofluorescence of compounds or plates: The inhibitor, other compounds in the assay, or the microplate itself may exhibit autofluorescence. | Measure the fluorescence of all assay components individually. Use black, opaque-bottom microplates for fluorescence assays to minimize background.[6] | |
| Inconsistent or variable results | Incomplete inhibitor dissolution: The inhibitor may not be fully dissolved in the assay buffer. | Ensure the DMSO stock solution is fully thawed and vortexed before diluting into the aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solubility issues and effects on enzyme activity. |
| Pipetting errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes. | Use calibrated pipettes and consider preparing a master mix of reagents to minimize pipetting variations between wells. | |
| Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. | Avoid using the outermost wells of the plate for critical samples or ensure the plate is well-sealed during incubations. |
Experimental Protocols
Protocol: Determination of the Inhibition Constant (Ki) for this compound
This protocol describes a method to determine the Ki of this compound as a reversible, tight-binding inhibitor of the proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
This compound
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂
-
DMSO (100%)
-
Black 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 10 mM stock solution of the fluorogenic substrate in 100% DMSO.
-
Dilute the purified 20S proteasome in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final inhibitor concentrations.
-
To each well containing the inhibitor, add the diluted 20S proteasome.
-
Include control wells with the enzyme but no inhibitor.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[7]
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should be close to its Km value.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the fluorophore of the substrate (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Since this compound is a reversible, tight-binding inhibitor, use the Morrison equation to fit the data and determine the apparent Ki (Ki,app).
-
The true Ki can then be calculated from the Ki,app using the Cheng-Prusoff equation if the inhibition is competitive: Ki = Ki,app / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Mandatory Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Experimental workflow for Ki determination.
Caption: Troubleshooting logic for inconsistent results.
Caption: The Ubiquitin-Proteasome Pathway and the site of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum on Z-Gly-Pro-Phe-Leu-CHO efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Gly-Pro-Phe-Leu-CHO. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tetrapeptide aldehyde that functions as a highly selective and potent inhibitor of the proteasome.[1][2] It specifically targets the chymotrypsin-like, branched-chain amino acid-preferring, and small neutral amino acid-preferring activities of the proteasome.
Q2: Does this compound also inhibit calpain?
Q3: How does the presence of serum in cell culture media affect the efficacy of this compound?
The presence of serum in cell culture media can potentially impact the efficacy of peptide-based inhibitors like this compound through several mechanisms:
-
Proteolytic Degradation: Serum contains various proteases that can degrade peptide inhibitors, reducing their effective concentration over time.
-
Protein Binding: Components of serum, such as albumin, can bind to peptide inhibitors, sequestering them and making them unavailable to interact with their intracellular targets.
-
Non-specific Interactions: Other components in the complex mixture of serum can also interact with the inhibitor, potentially altering its stability or cell permeability.
Due to these factors, a higher concentration of the inhibitor may be required in serum-containing media compared to serum-free conditions to achieve the same level of biological activity. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and serum percentage.
Troubleshooting Guides
Issue 1: Reduced or No Inhibitory Effect Observed in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation in Serum-Containing Media | 1. Optimize Serum Concentration: If possible, reduce the percentage of serum in your culture medium. Perform experiments in serum-free media for short durations if compatible with your cell line. 2. Increase Inhibitor Concentration: Perform a dose-response curve to determine the effective concentration in the presence of your specific serum percentage. 3. Time-Course Experiment: Assess the stability of the inhibitor over the time course of your experiment. Consider adding the inhibitor fresh with each media change for long-term experiments. |
| Insufficient Cell Permeability | 1. Increase Incubation Time: Allow for a longer incubation period to ensure adequate time for the inhibitor to penetrate the cells. 2. Use a Permeabilizing Agent (with caution): For certain endpoint assays (e.g., cell lysate analysis), a mild permeabilizing agent could be used, but this is not suitable for live-cell imaging or functional assays. |
| Incorrect Inhibitor Preparation or Storage | 1. Proper Solubilization: Ensure the inhibitor is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture media. 2. Storage Conditions: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | 1. High Proteasome Activity: Some cell lines may have exceptionally high basal proteasome activity, requiring higher inhibitor concentrations. 2. Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein can actively transport the inhibitor out of the cell. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Serum Lots | 1. Lot-to-Lot Testing: Test each new lot of serum for its impact on your assay. 2. Purchase Large Batches: If possible, purchase a large batch of a single serum lot to ensure consistency over a series of experiments. |
| Inconsistent Cell Culture Conditions | 1. Standardize Cell Density: Ensure that cells are seeded at a consistent density for all experiments. 2. Consistent Serum Concentration: Use the same percentage of serum in all experiments. |
| Inhibitor Instability | 1. Fresh Working Solutions: Prepare fresh working solutions of the inhibitor from a frozen stock for each experiment. Do not store diluted inhibitor solutions in aqueous media for extended periods. |
Experimental Protocols
Protocol 1: Determining the Effective Concentration of this compound in Serum-Containing vs. Serum-Free Media
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density. Prepare two sets of plates: one for serum-containing medium and one for serum-free medium.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in both serum-containing and serum-free media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared inhibitor dilutions. Include a vehicle control (DMSO) for both media conditions.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24 hours).
-
Cell Viability/Cytotoxicity Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability as a function of the inhibitor concentration for both serum-containing and serum-free conditions. Calculate the IC50 value for each condition to determine the impact of serum on the inhibitor's efficacy.
Visualizations
Caption: Workflow for determining the impact of serum on this compound efficacy.
References
Long-term storage and handling of Z-Gly-Pro-Phe-Leu-CHO
Welcome to the technical support center for Z-Gly-Pro-Phe-Leu-CHO, a potent tetrapeptide aldehyde inhibitor of the proteasome. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tetrapeptide aldehyde that functions as a highly selective and potent inhibitor of the proteasome.[1][2] Its primary mechanism of action is the inhibition of the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[1] By blocking this activity, this compound can induce the accumulation of ubiquitinated proteins, leading to cell cycle arrest and apoptosis in various cell types.
Q2: How should I store this compound for long-term stability?
Proper storage is critical to maintain the integrity and activity of this compound. Storage conditions differ for the lyophilized powder and reconstituted solutions.
Q3: What is the best way to reconstitute lyophilized this compound?
Reconstitution should be performed in a sterile environment to prevent contamination. The choice of solvent is critical for peptide stability and experimental success.
-
Recommended Solvent: High-purity, sterile Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution.
-
Reconstitution Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, as this can degrade the peptide.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Q4: Can I store the reconstituted this compound solution? If so, for how long?
Yes, you can store the reconstituted stock solution. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes.
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q5: What are the key quantitative parameters I should be aware of for this compound?
The following table summarizes the key inhibitory constants for this compound against different proteasomal activities.
| Parameter | Value | Proteasomal Activity |
| Ki | 1.5 µM | Branched chain amino acid preferring |
| Ki | 2.3 µM | Small neutral amino acid preferring |
| Ki | 40.5 µM | Chymotrypsin-like |
| IC50 | 3.1 µM | Peptidyl-glutamyl peptide hydrolyzing |
Data sourced from MedChemExpress.[1]
Troubleshooting Guide
Problem 1: I am seeing inconsistent or no inhibition of proteasome activity in my assay.
-
Possible Cause 1: Improper Storage or Handling. this compound, particularly in solution, can degrade if not stored correctly or subjected to multiple freeze-thaw cycles.
-
Solution: Always aliquot your stock solution after reconstitution and store at -80°C for long-term use. For short-term use, store at -20°C. Ensure the lyophilized powder has been stored at the recommended temperature.
-
-
Possible Cause 2: Inactive Compound. Peptide aldehydes can be susceptible to oxidation and epimerization.[3]
-
Solution: Prepare fresh working solutions from a properly stored stock for each experiment. If you suspect the stock solution has degraded, it is best to use a fresh vial of lyophilized powder.
-
-
Possible Cause 3: Incorrect Assay Conditions. The inhibitory activity of this compound can be influenced by the assay buffer, pH, and substrate concentration.
-
Solution: Ensure your assay conditions are optimized. Refer to the detailed experimental protocols below for recommended buffer compositions and substrate concentrations.
-
Problem 2: My reconstituted this compound solution appears cloudy or contains particulates.
-
Possible Cause 1: Incomplete Dissolution. The peptide may not have fully dissolved in the solvent.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate briefly to aid in dissolution.
-
-
Possible Cause 2: Low-Quality Solvent. The use of non-sterile or low-purity DMSO can introduce contaminants that may affect solubility.
-
Solution: Always use high-purity, sterile DMSO for reconstitution.
-
-
Possible Cause 3: Contamination. Microbial contamination can lead to a cloudy appearance.
-
Solution: Reconstitute and handle the peptide in a sterile environment, such as a laminar flow hood.
-
Problem 3: I am observing off-target effects in my cell-based assays.
-
Possible Cause: Inhibition of Other Proteases. While this compound is a potent proteasome inhibitor, like other peptide aldehydes, it may exhibit some inhibitory activity against other proteases such as calpains and cathepsins at higher concentrations.[4]
-
Solution: Perform dose-response experiments to determine the optimal concentration that effectively inhibits the proteasome with minimal off-target effects. Include appropriate controls, such as other proteasome inhibitors with different chemical scaffolds (e.g., bortezomib, MG132), to confirm that the observed phenotype is due to proteasome inhibition.
-
Experimental Protocols & Workflows
Proteasome Activity Assay (Fluorometric)
This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Workflow:
Caption: Workflow for a fluorometric proteasome activity assay.
Methodology:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black plate, add cell lysate (20-50 µg of protein) to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate at 37°C for 15-30 minutes.
-
-
Enzymatic Reaction:
-
Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well to a final concentration of 50-100 µM.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360-380 nm, emission 460-480 nm for AMC).
-
Calculate the percentage of proteasome inhibition relative to the vehicle control.
-
Cell Viability Assay (Resazurin-based)
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.
Workflow:
References
Validation & Comparative
A Comparative Guide to Proteasome Inhibitors: Z-Gly-Pro-Phe-Leu-CHO and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent proteasome inhibitors: the tetrapeptide aldehyde Z-Gly-Pro-Phe-Leu-CHO and the clinically approved dipeptide boronate, Bortezomib. The information presented is curated from experimental data to assist researchers in making informed decisions for their pre-clinical and clinical investigations.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating a multitude of cellular processes including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, possesses distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (peptidyl-glutamyl peptide hydrolyzing). Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and preferentially inducing apoptosis in rapidly dividing cancer cells, making it a key target for anti-cancer drug development.
Compound Overview
This compound , also known as Z-GPFL-CHO, is a synthetic tetrapeptide aldehyde that functions as a potent and selective inhibitor of the proteasome. Its aldehyde functional group reversibly interacts with the active site threonine residues of the proteasome.
Bortezomib (PS-341, Velcade®) is a modified dipeptidyl boronic acid that acts as a reversible inhibitor of the 26S proteasome.[1] It was the first proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma and mantle cell lymphoma.[2] Its boronic acid moiety forms a stable complex with the active site of the proteasome.
Mechanism of Action and Target Specificity
Both this compound and Bortezomib exert their cytotoxic effects by inhibiting the proteolytic activity of the 26S proteasome. However, their specificities and potencies against the different catalytic subunits can vary.
This compound is a highly selective proteasomal inhibitor.[3] Available data indicates its inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) against various proteasomal activities.
Bortezomib primarily targets the chymotrypsin-like activity of the proteasome, which is crucial for the degradation of many regulatory proteins.[1] It also inhibits the caspase-like activity to a lesser extent and has minimal effect on the trypsin-like activity at therapeutic concentrations.
dot
Caption: General mechanism of proteasome inhibition by Z-GPFL-CHO and Bortezomib.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Bortezomib. It is important to note that the data for this compound is primarily from a single source and direct comparative studies with Bortezomib are limited in the public domain. The IC50 values for Bortezomib can vary significantly depending on the cell line and the assay conditions.
Table 1: Inhibitory Activity against Proteasomal Subunits
| Compound | Proteasomal Activity | Ki (µM) | IC50 (µM) |
| This compound | Branched chain amino acid preferring | 1.5[3] | - |
| Small neutral amino acid preferring | 2.3[3] | - | |
| Chymotrypsin-like | 40.5[3] | - | |
| Peptidyl-glutamyl peptide hydrolyzing | - | 3.1[3] | |
| Bortezomib | Chymotrypsin-like | 0.0006 | - |
Disclaimer: The data for this compound is sourced from a commercial supplier and may not have undergone peer-review. The Ki value for Bortezomib is a representative value from the literature.
Table 2: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Bortezomib IC50 |
| NCI-60 Panel (average) | Various | Data not available | ~7 nM[4] |
| PC-3 | Prostate Cancer | Data not available | 20 nM (48h)[4], 32.8 nM (48h)[5] |
| B16F10 | Melanoma | Data not available | 2.46 nM[6] |
| Feline Injection Site Sarcoma | Sarcoma | Data not available | 17.46 - 21.38 nM (48h)[7] |
| Mouse Myeloma (595, 589, 638) | Multiple Myeloma | Data not available | 22 - 32 nM (48h)[8] |
| B-cell Lymphoma (DHL-7) | Lymphoma | Data not available | 6 nM (72h)[9] |
| B-cell Lymphoma (DHL-4) | Lymphoma | Data not available | 25 nM (72h)[9] |
Disclaimer: The IC50 values for Bortezomib are compiled from various studies and are presented for comparative purposes. The absence of data for this compound highlights a significant gap in the publicly available literature.
Signaling Pathways
Proteasome inhibition impacts several critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis. The primary pathways affected by Bortezomib are the NF-κB and apoptotic signaling cascades. While specific data for this compound is limited, it is expected to induce similar downstream effects due to its mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active. Proteasome inhibitors block the degradation of IκBα, the natural inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its pro-survival signaling. However, some studies suggest that Bortezomib can also induce NF-κB activation in certain contexts.[10][11]
dot
Caption: Inhibition of the canonical NF-κB pathway by proteasome inhibitors.
Apoptotic Signaling Pathway
Proteasome inhibition triggers apoptosis through multiple mechanisms, including the accumulation of pro-apoptotic proteins (e.g., p53, Bax, Bak), activation of the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress, and the generation of reactive oxygen species (ROS). Bortezomib has been shown to induce apoptosis via both the intrinsic (mitochondrial) and extrinsic pathways.[1][12]
dot
Caption: Key pathways leading to apoptosis upon treatment with Bortezomib.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare proteasome inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
dot
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined effects of the proteasome inhibitor bortezomib and Hsp70 inhibitors on the B16F10 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The proteasome inhibitor bortezomib acts independently of p53 and induces cell death via apoptosis and mitotic catastrophe in B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validate User [ashpublications.org]
- 12. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Proteasome Inhibition: Z-Gly-Pro-Phe-Leu-CHO vs. Lactacystin
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a central role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Its dysregulation is implicated in numerous diseases, making the proteasome a key therapeutic target. This guide provides an objective comparison of two widely used proteasome inhibitors, the tetrapeptide aldehyde Z-Gly-Pro-Phe-Leu-CHO and the natural product Lactacystin, focusing on their specificity, mechanism of action, and supporting experimental data.
At a Glance: Key Differences
| Feature | This compound (Z-GPFL-CHO) | Lactacystin |
| Inhibitor Class | Tetrapeptide Aldehyde | γ-lactam-β-lactone (natural product) |
| Mechanism | Reversible | Irreversible (covalent modification) |
| Primary Target | 20S Proteasome | 20S Proteasome |
| Active Form | This compound | clasto-Lactacystin β-lactone |
Specificity and Potency: A Quantitative Comparison
The specificity of a proteasome inhibitor is paramount to minimize off-target effects and enhance therapeutic efficacy. Both this compound and Lactacystin exhibit potent inhibition of the 20S proteasome, but with distinct profiles against its various catalytic activities. The 20S proteasome possesses three main proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide hydrolyzing (PGPH) or caspase-like (C-L) activity.
Table 1: Inhibitory Potency Against Proteasomal Activities
| Inhibitor | Proteasomal Activity | Potency (Kᵢ / IC₅₀) | Citation |
| This compound | Branched Chain Amino Acid Preferring | Kᵢ = 1.5 µM | [1] |
| Small Neutral Amino Acid Preferring | Kᵢ = 2.3 µM | [1] | |
| Peptidyl-glutamyl Peptide Hydrolyzing | IC₅₀ = 3.1 µM | [1] | |
| Chymotrypsin-like | Kᵢ = 40.5 µM | [1] | |
| Lactacystin | 20S Proteasome (overall) | IC₅₀ = 4.8 µM | |
| Chymotrypsin-like | Inhibits | [2] | |
| Trypsin-like | Inhibits | [3] | |
| Peptidyl-glutamyl Peptide Hydrolyzing | Inhibits | [3] | |
| clasto-Lactacystin β-lactone | 20S Proteasome (overall) | IC₅₀ = 50 nM |
This compound is a highly selective and potent proteasomal inhibitor, demonstrating varied inhibition across the different catalytic sites.[1] In contrast, Lactacystin, and more potently its active form clasto-Lactacystin β-lactone, acts as a broad inhibitor of all three catalytic activities of the proteasome through irreversible covalent modification.[3]
Table 2: Known Off-Target Effects
| Inhibitor | Off-Target(s) | Notes | Citation |
| This compound | Not well-documented in reviewed literature. Peptide aldehydes can potentially inhibit other proteases like calpains and cathepsins. | Further investigation is needed for a complete specificity profile. | |
| Lactacystin | Cathepsin A | Lactacystin has been shown to also inhibit this lysosomal enzyme. |
Mechanism of Action
The fundamental difference between these two inhibitors lies in their mechanism of action.
This compound , as a peptide aldehyde, acts as a reversible inhibitor. The aldehyde group forms a hemiacetal with the active site N-terminal threonine of the proteasome's β-subunits, thereby blocking substrate access. This interaction is reversible, allowing for the potential recovery of proteasome activity upon removal of the inhibitor.
Lactacystin , on the other hand, is an irreversible inhibitor. In aqueous solution, it is converted to its active form, clasto-lactacystin β-lactone.[4] This β-lactone then covalently modifies the N-terminal threonine residue of the proteasome's catalytic β-subunits, leading to permanent inactivation.[5]
Figure 1. Comparison of reversible and irreversible inhibition mechanisms.
Signaling Pathways and Cellular Consequences
Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins. This disrupts cellular homeostasis and triggers various signaling pathways, ultimately leading to cell cycle arrest and apoptosis. A key pathway affected is the NF-κB signaling cascade. Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The proteasome degrades phosphorylated IκB, freeing NF-κB to translocate to the nucleus and activate pro-survival genes. Both inhibitors block this degradation, leading to the suppression of NF-κB activity.
Figure 2. Inhibition of the proteasome blocks NF-κB activation.
Experimental Protocols
Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a specific fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.5% Triton X-100)
-
Proteasome substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 350/440 nm)
-
This compound and Lactacystin stock solutions
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Lysate Preparation: Culture cells to the desired density. Treat with inhibitors or vehicle for the desired time. Harvest cells, wash with cold PBS, and lyse on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Setup: In a 96-well black plate, add 50 µg of protein lysate to each well. Adjust the volume with assay buffer to 100 µL.
-
Substrate Addition: Add the Suc-LLVY-AMC substrate to each well to a final concentration of 50 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity every 5 minutes for 60 minutes.
-
Data Analysis: Calculate the rate of AMC release (slope of the linear portion of the fluorescence vs. time curve). Proteasome activity is proportional to this rate. Compare the activity in inhibitor-treated samples to the vehicle control.
Figure 3. Experimental workflow for measuring proteasome activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with inhibitors.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of this compound or Lactacystin for 24, 48, or 72 hours. Include vehicle-only wells as a control.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the absorbance of treated cells as a percentage of the vehicle-treated control cells to determine cell viability. Calculate IC₅₀ values for cell growth inhibition.[6][7]
Conclusion
Both this compound and Lactacystin are potent inhibitors of the proteasome, yet they offer distinct advantages for different research applications.
-
This compound is a valuable tool for studies requiring reversible inhibition of the proteasome. Its selectivity for different catalytic activities allows for more nuanced investigations into the specific roles of these subunits.
-
Lactacystin provides potent and irreversible inhibition of all major proteasomal activities. Its well-characterized mechanism and broad inhibitory profile make it a reliable positive control for proteasome inhibition studies and for applications where complete and sustained shutdown of the proteasome is desired.
The choice between these inhibitors should be guided by the specific experimental goals, considering the required duration of inhibition, the desired specificity profile, and the potential for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Selective Proteasome Inhibitors Lactacystin and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active site-directed inhibitors of Rhodococcus 20 S proteasome. Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Proteasome Inhibition: A Comparative Guide to Ubiquitin Antibodies
For researchers, scientists, and drug development professionals, accurately validating the inhibition of the proteasome is a critical step in studying cellular protein degradation and developing novel therapeutics. One of the most common and reliable methods to confirm proteasome inhibition is to detect the accumulation of polyubiquitinated proteins. This guide provides a comparative overview of commonly used ubiquitin antibodies for this application, supported by experimental protocols and data interpretation guidelines.
The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells.[1][2] Dysregulation of this system is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the proteasome a key therapeutic target.[3][4] Proteasome inhibitors block the degradation of ubiquitinated proteins, leading to their accumulation within the cell.[3] This buildup of polyubiquitinated proteins serves as a robust biomarker for proteasome inhibitor activity and can be readily detected using specific antibodies.
Comparison of Ubiquitin Antibodies for Detecting Proteasome Inhibition
The choice of antibody is crucial for accurately interpreting the results of a proteasome inhibition experiment. Different ubiquitin-specific antibodies exhibit varying specificities for different forms of ubiquitin, which can influence the observed outcome. The following table summarizes the characteristics of three widely used monoclonal ubiquitin antibodies: P4D1, FK1, and FK2.
| Antibody Clone | Specificity | Typical Western Blot Result after Proteasome Inhibition | Key Advantages | Considerations |
| P4D1 | Recognizes free ubiquitin, monoubiquitinated, and polyubiquitinated proteins.[5][6][7] | A strong smear of high-molecular-weight proteins, along with a band for free ubiquitin. | Broad-spectrum detection of all ubiquitinated species. | The presence of a strong signal for free ubiquitin may obscure changes in the high-molecular-weight ubiquitin conjugates. |
| FK1 | Specifically recognizes polyubiquitin chains (at least two ubiquitin moieties). Does not recognize free ubiquitin or monoubiquitinated proteins.[5][8] | A distinct smear of high-molecular-weight proteins, with no band for free ubiquitin. | Highly specific for the accumulation of proteins targeted for proteasomal degradation. Ideal for validating proteasome inhibition. | Will not detect changes in monoubiquitination. |
| FK2 | Recognizes both monoubiquitinated and polyubiquitinated proteins. Does not recognize free ubiquitin.[4][5] | A smear of high-molecular-weight proteins, potentially including some distinct bands for monoubiquitinated species. | Useful for studying both mono- and polyubiquitination events. | The signal is not exclusive to proteins destined for proteasomal degradation, as monoubiquitination has non-degradative roles. |
Experimental Validation of Proteasome Inhibition
The following protocol outlines a standard workflow for treating cultured cells with a proteasome inhibitor and subsequently detecting the accumulation of ubiquitinated proteins by Western blot.
Experimental Workflow
Detailed Protocol
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Proteasome inhibitor (e.g., MG-132)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease inhibitor cocktail
-
Deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide - NEM)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary ubiquitin antibody (e.g., FK1 clone)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the dish with ice-cold RIPA buffer supplemented with protease and DUB inhibitors (e.g., 10 mM NEM).[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary ubiquitin antibody (e.g., anti-polyubiquitin, clone FK1, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
The Ubiquitin-Proteasome Signaling Pathway
Effective validation of proteasome inhibition requires an understanding of the underlying molecular pathway. The ubiquitin-proteasome system involves a three-step enzymatic cascade that tags substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome.
Interpreting the Results
Upon successful inhibition of the proteasome, a characteristic high-molecular-weight smear should be observed in the lanes corresponding to the inhibitor-treated samples when probed with an anti-ubiquitin antibody. This smear represents the accumulation of a diverse pool of polyubiquitinated proteins that would otherwise have been degraded. The intensity of this smear should be significantly greater than in the vehicle-treated control lanes. The use of a loading control, such as β-actin or GAPDH, is essential to ensure equal protein loading between lanes.
By selecting the appropriate ubiquitin antibody and following a robust experimental protocol, researchers can confidently and accurately validate the efficacy of proteasome inhibitors, a crucial step in advancing our understanding of the ubiquitin-proteasome system and its role in health and disease.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activation sequence of cellular protein handling systems after proteasomal inhibition in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using Antiubiquitin Antibodies to Probe the Ubiquitination State Within rhTRIM5α Cytoplasmic Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. scbt.com [scbt.com]
- 8. Anti-Ubiquitin Antibody - Mouse Monoclonal [FK1] [stressmarq.com]
- 9. Ubiquitin Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Ubiquitinated Proteins [labome.com]
A Comparative Guide to Proteasome Inhibitors: Focus on Z-Gly-Pro-Phe-Leu-CHO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteasome inhibitor Z-Gly-Pro-Phe-Leu-CHO and other widely used alternatives. The data presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs, with a focus on inhibitory potency (Ki values) against the catalytic subunits of the 20S proteasome.
Executive Summary
The 20S proteasome is a multi-catalytic enzyme complex essential for protein degradation and cellular homeostasis. Its three distinct catalytic activities are attributed to the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits. Inhibition of these subunits is a key strategy in various research and therapeutic areas, particularly in oncology. This compound is a tetrapeptide aldehyde that demonstrates potent inhibition of the proteasome. This guide compares its inhibitory constants (Ki) with those of other well-characterized proteasome inhibitors: MG-132, Bortezomib, and Carfilzomib.
Inhibitor Comparison: Potency Against Proteasome Subunits
The following table summarizes the inhibitory constants (Ki) or 50% inhibitory concentrations (IC50) of this compound and alternative inhibitors against the β1, β2, and β5 proteasome subunits. Lower values indicate higher potency.
| Inhibitor | β1 (Caspase-like) Ki/IC50 | β2 (Trypsin-like) Ki/IC50 | β5 (Chymotrypsin-like) Ki/IC50 |
| This compound | 2.3 µM (Ki) | 1.5 µM (Ki) | 40.5 µM (Ki) |
| MG-132 | Low µM range | Low µM range | 4 nM (Ki)[1] |
| Bortezomib | Lower affinity than β5 | Lower affinity than β5 | High affinity |
| Carfilzomib | Minimal affinity | Minimal affinity | >80% inhibition at ≥10 nM |
Note: Direct comparative studies under identical experimental conditions are limited. The presented values are compiled from various sources and should be interpreted as indicative of relative potency. The inhibitory activity of some compounds, like MG-132 and Bortezomib, can extend to other subunits at higher concentrations[2]. Carfilzomib exhibits high selectivity for the β5 subunit[3].
Experimental Protocols
The determination of the inhibitory constant (Ki) for a proteasome inhibitor is crucial for its characterization. A common and reliable method involves a fluorometric activity assay. Below is a detailed, representative protocol for such an experiment.
Objective: To determine the Ki value of a test inhibitor (e.g., this compound) for a specific proteasome subunit activity.
Materials:
-
Purified 20S proteasome
-
Fluorogenic peptide substrate specific for the subunit of interest (e.g., Suc-Leu-Leu-Val-Tyr-AMC for β5 chymotrypsin-like activity)[4][5]
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8)[4]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified 20S proteasome in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the desired concentration of the test inhibitor to the respective wells. Include a control well with no inhibitor.
-
Add the purified 20S proteasome to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC)[5].
-
Measure the fluorescence intensity at regular intervals for a specified duration.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (initial velocity) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration relative to its Michaelis-Menten constant (Km).
-
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the experimental process and the mechanism of inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining the Ki value of a proteasome inhibitor.
Caption: Inhibition of proteasome subunits by this compound.
References
- 1. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Z-Gly-Pro-Phe-Leu-CHO: A Potent and Selective Tool for Proteasome Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable proteasome inhibitor is critical for advancing investigations into cellular processes and developing novel therapeutics. This guide provides a comprehensive comparison of Z-Gly-Pro-Phe-Leu-CHO (Z-GPFL-CHO), a tetrapeptide aldehyde, with other widely used proteasome inhibitors, supported by available experimental data and detailed methodologies.
This compound has emerged as a highly selective and potent inhibitor of the proteasome, a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for regulated intracellular protein degradation, playing a crucial role in cellular homeostasis, cell cycle control, and signal transduction. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making proteasome inhibitors a key area of research and therapeutic development.
Comparative Analysis of Proteasome Inhibitors
This compound distinguishes itself from other inhibitors through its specific inhibitory profile and peptide-based structure. Below is a comparative overview of its performance against other commonly used proteasome inhibitors such as MG-132, Bortezomib, and Epoxomicin.
Quantitative Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and other inhibitors against the different catalytic activities of the proteasome. The proteasome's catalytic core (20S subunit) possesses three main proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) or peptidyl-glutamyl peptide hydrolyzing (PGPH).
| Inhibitor | Class | Target Proteasomal Activity | Ki | IC50 | Reversibility | Source |
| This compound | Tetrapeptide Aldehyde | Branched-chain amino acid preferring | 1.5 µM | Reversible | [1] | |
| Small neutral amino acid preferring | 2.3 µM | Reversible | [1] | |||
| Chymotrypsin-like | 40.5 µM | Reversible | [1] | |||
| Peptidyl-glutamyl peptide hydrolyzing | 3.1 µM | Reversible | [1] | |||
| MG-132 | Peptide Aldehyde | Chymotrypsin-like | 4 nM | 100 nM | Reversible | [2] |
| Calpain | 1.2 µM | Reversible | [2] | |||
| Bortezomib (PS-341) | Peptide Boronate | Chymotrypsin-like | 0.6 nM | Slowly Reversible | [2] | |
| Carfilzomib | Tetrapeptide Epoxyketone | Chymotrypsin-like | Irreversible | [3] |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Advantages of this compound
The primary advantages of this compound lie in its selectivity and its nature as a reversible inhibitor .
-
Selectivity: As a tetrapeptide, this compound offers a higher degree of specificity for certain proteasomal activities compared to smaller peptide inhibitors. This can be advantageous in studies aiming to dissect the specific roles of different catalytic subunits of the proteasome.
-
Reversibility: Peptide aldehydes like this compound typically act as reversible inhibitors by forming a hemiacetal with the active site threonine residue of the proteasome.[4] This reversibility is crucial for experimental designs where a transient inhibition of the proteasome is required, allowing for the study of recovery and downstream cellular responses after inhibitor removal. In contrast, irreversible inhibitors like Epoxomicin and Carfilzomib form a stable covalent bond, leading to sustained inhibition.[3]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the ubiquitin-proteasome pathway and the general workflow for assessing proteasome inhibition.
Caption: The Ubiquitin-Proteasome Pathway and the point of inhibition.
Caption: General workflow for a cell-based proteasome inhibition assay.
Experimental Protocols
Below is a detailed methodology for a common in vitro assay to determine the inhibitory potential of compounds like this compound on proteasome activity.
In Vitro Proteasome Activity Assay
This protocol is adapted from standard fluorogenic assays used to measure the chymotrypsin-like activity of the proteasome.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA
-
Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)
-
This compound and other test inhibitors
-
DMSO (for dissolving inhibitors and substrate)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound and other inhibitors in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Purified 20S proteasome (final concentration typically 1-5 nM)
-
Diluted inhibitor solution or DMSO (for control)
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.
-
Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 10-100 µM.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the increase in fluorescence every 1-2 minutes for 30-60 minutes. The cleavage of the AMC group from the substrate by the proteasome results in a fluorescent signal.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound presents a valuable tool for researchers studying the ubiquitin-proteasome system. Its nature as a selective and reversible tetrapeptide aldehyde inhibitor offers distinct advantages for specific experimental applications, particularly when transient and targeted inhibition of proteasomal activity is desired. While direct comparative studies with other inhibitors under standardized conditions are needed for a definitive performance ranking, the available data indicates its potency and utility in probing the complex biology of protein degradation. Researchers should carefully consider the specific requirements of their experimental system, including the desired level of selectivity and the necessity of reversible inhibition, when choosing the most appropriate proteasome inhibitor for their studies.
References
A Comparative Review of Z-Gly-Pro-Phe-Leu-CHO and Alternative Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the scientific literature on Z-Gly-Pro-Phe-Leu-CHO (Z-GPFL-CHO), a tetrapeptide aldehyde inhibitor of the proteasome. Its performance is objectively compared with other common proteasome inhibitors, supported by quantitative data and detailed experimental methodologies.
Introduction to this compound
This compound is a synthetic tetrapeptide aldehyde that functions as a potent, selective, and reversible inhibitor of the proteasome.[1][2] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. By inhibiting the proteasome, compounds like Z-GPFL-CHO can disrupt these processes, making them valuable tools for research and potential therapeutic agents, particularly in oncology.
Quantitative Comparison of Proteasome Inhibitors
The efficacy of proteasome inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against the different proteolytic activities of the 20S proteasome. These activities are generally categorized as chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide hydrolyzing (PGPH) or caspase-like.
Below is a summary of the inhibitory activities of Z-GPFL-CHO compared to other widely used proteasome inhibitors.
| Compound | Class | Chymotrypsin-Like (CT-L) | Trypsin-Like (T-L) | PGPH / Caspase-Like |
| This compound | Peptide Aldehyde | Ki: 40.5 µM[2][3] | Ki: 1.5 µM (BCAA-preferring)[2][3] | IC50: 3.1 µM[2][3] |
| MG132 (Z-Leu-Leu-Leu-al) | Peptide Aldehyde | IC50: 100 nM | IC50: 2 µM | IC50: 400 nM |
| Bortezomib (Velcade®) | Peptide Boronate | Ki: 0.6 nM | Ki: 2500 nM | Ki: 1700 nM |
| Carfilzomib (Kyprolis®) | Peptide Epoxyketone | IC50: 5 nM | >10,000 nM | >10,000 nM |
| ALLN (Calpain Inhibitor I) | Peptide Aldehyde | IC50: 1.6 µM | IC50: 3.0 µM | IC50: 20 µM |
Note: Data is compiled from various sources and assays; direct comparison should be made with caution. BCAA refers to branched-chain amino acid preferring activity.
Key Experimental Methodologies
Detailed protocols are essential for reproducing and building upon scientific findings. The following sections describe common methodologies used to evaluate proteasome inhibitors like Z-GPFL-CHO.
In Vitro Proteasome Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified proteasomes.
Objective: To determine the IC50 or Ki value of an inhibitor against the specific proteolytic activities of the 20S proteasome.
Protocol:
-
Preparation: Purified 20S proteasome is diluted in an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Inhibitor Incubation: The proteasome solution is pre-incubated with varying concentrations of Z-GPFL-CHO (or other inhibitors) for 15-30 minutes at 37°C to allow for binding.
-
Substrate Addition: A specific fluorogenic peptide substrate is added to initiate the reaction. Examples include:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
PGPH/Caspase-like: Z-LLE-AMC
-
-
Measurement: The fluorescence of the cleaved product (AMC, 7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability / Cytotoxicity Assay
This assay assesses the effect of proteasome inhibition on the survival and proliferation of cultured cells.
Objective: To determine the EC50 (half-maximal effective concentration) of the inhibitor in a cellular context.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Z-GPFL-CHO for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue), is added to each well and incubated for 1-4 hours.
-
Measurement: For MTT, a solubilizing agent (e.g., DMSO) is added, and the absorbance is read at ~570 nm. For resazurin, fluorescence is read at ~560 nm excitation and ~590 nm emission. The signal is proportional to the number of viable cells.
-
Data Analysis: Cell viability is normalized to untreated control cells. The EC50 value is calculated by plotting the percentage of viable cells against the log of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Inhibition of the proteasome has profound effects on cellular signaling, primarily by preventing the degradation of key regulatory proteins. This leads to the accumulation of pro-apoptotic factors and cell cycle inhibitors, ultimately inducing programmed cell death.
References
A Comparative Benchmark Analysis of Z-Gly-Pro-Phe-Leu-CHO and Novel Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tetrapeptide aldehyde proteasome inhibitor, Z-Gly-Pro-Phe-Leu-CHO, against a panel of novel, next-generation proteasome inhibitors. The following sections detail a comparative analysis of their inhibitory activities, supported by experimental data and detailed methodologies.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, possesses three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Inhibition of the proteasome has emerged as a key therapeutic strategy, particularly in oncology. This compound is a peptide aldehyde that has been utilized as a research tool to study proteasome function. In recent years, a new wave of proteasome inhibitors with improved potency and selectivity has been developed and has seen clinical success. This guide benchmarks the performance of this compound against these novel agents.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and several novel proteasome inhibitors against the different catalytic subunits of the proteasome is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), has been compiled from various in vitro studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data clearly illustrates the significant increase in potency of the novel inhibitors.
| Inhibitor | Target Subunit(s) | IC50 Value | Reversibility |
| This compound | Chymotrypsin-like (CT-L) | ~3.1 µM (for peptidyl-glutamyl peptide hydrolyzing activity)[1] | Reversible[2][3] |
| Carfilzomib | Chymotrypsin-like (β5) | <5 nM[4][5][6] | Irreversible[4][5][6] |
| Caspase-like (β1) | 618 ± 149 nM[7] | ||
| Trypsin-like (β2) | 379 ± 107 nM[7] | ||
| Ixazomib | Chymotrypsin-like (β5) | 3.4 nM[4][8][9][10] | Reversible[8][9] |
| Caspase-like (β1) | 31 nM[4][8][9][10] | ||
| Trypsin-like (β2) | 3,500 nM[4][8][9][10] | ||
| Marizomib | Chymotrypsin-like (β5) | 3.5 nM[4][11][12] | Irreversible[11][13] |
| Trypsin-like (β2) | 28 nM[4][12] | ||
| Caspase-like (β1) | 430 nM[4][12] | ||
| Oprozomib | Chymotrypsin-like (β5) | 36 nM[4][14][15][16][17] | Irreversible |
| Immunoproteasome (LMP7) | 82 nM[4][14][15][16][17] | ||
| Delanzomib | Chymotrypsin-like (β5) | 3.8 nM[4][18] | Reversible |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Proteasome Activity Assay
This assay is used to determine the inhibitory activity of compounds against the different catalytic subunits of the proteasome.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Proteasome inhibitors (this compound and novel inhibitors)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the proteasome inhibitors in Assay Buffer.
-
In a 96-well plate, add 50 µL of cell lysate or purified 20S proteasome to each well.[19]
-
Add 50 µL of the inhibitor dilutions to the respective wells. Include wells with Assay Buffer only as a negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare the substrate solution by diluting the fluorogenic substrate stock (e.g., Suc-LLVY-AMC) in Assay Buffer to a final concentration of 50-200 µM.[20]
-
Add 100 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.[19]
-
Continue to monitor the fluorescence kinetically for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the proteasome inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell lines like RPMI 8226 or ANBL-6)
-
Cell culture medium
-
Proteasome inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight.[21]
-
Treat the cells with various concentrations of the proteasome inhibitors for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well.[22]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.[24]
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value for cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to visualize the ubiquitin-proteasome pathway and a typical experimental workflow for comparing proteasome inhibitors.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Caption: Experimental workflow for comparing proteasome inhibitors.
Conclusion
The data presented in this guide demonstrates that while this compound is a useful tool for studying the proteasome, novel proteasome inhibitors such as Carfilzomib, Ixazomib, and Marizomib exhibit significantly greater potency, with IC50 values in the nanomolar range compared to the micromolar activity of this compound. Furthermore, the newer agents display varying degrees of selectivity for the different proteasome subunits and include both reversible and irreversible inhibitors. This highlights the substantial advancements in the field of proteasome inhibitor development, leading to more effective therapeutic agents. Researchers should consider these differences in potency, selectivity, and mechanism of action when selecting a proteasome inhibitor for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-Leu-Leu-Phe-CHO | Proteasome inhibitor | Hello Bio [hellobio.com]
- 3. Z-Leu-Leu-Nva-CHO |MG-115 | Proteasome inhibitor | Hello Bio [hellobio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. adipogen.com [adipogen.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Marizomib, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Oprozomib - tcsc2767 - Taiclone [taiclone.com]
- 17. Proteasome | DC Chemicals [dcchemicals.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. med.fsu.edu [med.fsu.edu]
- 20. ubpbio.com [ubpbio.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Z-Gly-Pro-Phe-Leu-CHO: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Z-Gly-Pro-Phe-Leu-CHO is a tetrapeptide aldehyde commonly used as a potent proteasome inhibitor in research settings. Proper handling and disposal of this compound are critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for the safe disposal of this compound, based on general principles of laboratory chemical waste management.
Crucially, before proceeding with any disposal protocol, users must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific chemical properties and disposal recommendations. Institutional and local regulations for chemical waste disposal must also be strictly followed.
Immediate Safety Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Prevent contact with skin and eyes.
-
Spill Response: In case of a spill, isolate the area and follow the spill cleanup procedures outlined in the chemical's SDS and your institution's safety protocols.
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, contaminated solutions, and used consumables (e.g., pipette tips, vials), as hazardous chemical waste.
-
Consult the SDS for specific hazard classifications (e.g., toxicity, reactivity).
-
-
Waste Segregation:
-
Waste Collection and Containerization:
-
Use only approved, chemically compatible, and properly labeled hazardous waste containers.[1][4][5]
-
Ensure containers are in good condition, free from leaks, and have secure, tight-fitting lids.[1][5]
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not overfill containers; allow for vapor expansion.[1]
-
-
Storage:
-
Disposal Request and Pickup:
Quantitative Data Summary
As no specific Safety Data Sheet was publicly available, the following table provides a template for summarizing key quantitative data that should be obtained from the manufacturer's SDS for this compound.
| Parameter | Value (to be filled from SDS) | Units |
| LD50 (Oral) | mg/kg | |
| LD50 (Dermal) | mg/kg | |
| LC50 (Inhalation) | ppm or mg/m³ | |
| Flash Point | °C or °F | |
| pH (of a solution) |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential safety and logistical information. Always prioritize the specific guidance from the Safety Data Sheet and your institution's established protocols to ensure the safe and compliant disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Z-Gly-Pro-Phe-Leu-CHO
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling the potent proteasome and calpain inhibitor, Z-Gly-Pro-Phe-Leu-CHO.
This compound is a tetrapeptide aldehyde that requires careful handling due to its biological activity.[1][2] Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive assessment of the hazards associated with this compound dictates the minimum PPE requirements for all personnel handling the compound. The following table summarizes the necessary protective gear.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields.[3][4] A face shield should be worn over safety glasses when there is a risk of splashing.[4] | Protects against accidental splashes and airborne particles of the compound. |
| Hand | Chemically resistant gloves (e.g., nitrile rubber).[3] It is recommended to use double gloves for added protection.[4] Gloves should be inspected for any signs of degradation before use.[3] | Prevents dermal absorption of the compound. Contaminated gloves must be replaced immediately.[3] |
| Body | A lab coat is the minimum requirement.[4][5] For procedures with a higher risk of contamination, disposable coveralls may be necessary. | Protects skin and personal clothing from contamination.[5] |
| Respiratory | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if generating dust or aerosols, a properly fitted respirator is essential.[3][6] | Prevents inhalation of the compound, which can be a primary route of exposure. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[7] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Use
A clear and concise operational plan ensures that this compound is handled safely and effectively throughout the experimental workflow.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Recommended storage for the powder form is -20°C for up to 3 years and 4°C for up to 2 years.[2]
-
When in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Keep away from incompatible materials such as oxidizing agents.[3]
Handling and Preparation of Solutions:
-
All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[6]
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Ensure adequate ventilation during all handling procedures.[6]
Experimental Use:
-
Clearly label all containers with the compound name and any known hazards.
-
Follow established laboratory protocols for the specific experiment being conducted.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Minor Spills: For small spills of the solid compound, carefully sweep or vacuum the material, avoiding dust generation.[3] Place the collected material in a clean, dry, and labeled container for disposal.[3]
-
Major Spills: In the case of a larger spill, evacuate the area and alert the appropriate emergency response personnel.[3]
-
For liquid spills, absorb the material with an inert substance and place it in a suitable container for disposal.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6] Seek medical attention if irritation occurs.
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
All waste materials, including unused compound, contaminated PPE, and spill cleanup materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
The synthesis of peptides can generate significant chemical waste; therefore, it is important to manage and dispose of all byproducts and unused reagents responsibly.[8][9]
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Z-GLY-GLY-PRO-OH Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 8. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
